molecular formula C14H8Cl4 B15544721 p,p'-DDE-d8

p,p'-DDE-d8

Cat. No.: B15544721
M. Wt: 326.1 g/mol
InChI Key: UCNVFOCBFJOQAL-PGRXLJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P,p'-DDE-d8 is a useful research compound. Its molecular formula is C14H8Cl4 and its molecular weight is 326.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNVFOCBFJOQAL-PGRXLJNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=C(Cl)Cl)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to p,p'-DDE-d8: Chemical Properties, Analysis, and Biological Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a deuterated analog of the persistent environmental contaminant p,p'-DDE. This document details its chemical and physical properties, outlines common experimental protocols for its analysis, and discusses the metabolic context of its non-deuterated counterpart.

Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₄Cl₄D₈ChemSrc
Molecular Weight 326.075 g/mol ChemSrc
Exact Mass 323.988 DaChemSrc
LogP 6.1879ChemSrc
Melting Point 88-90 °C (for p,p'-DDE)ChemBK, NCBI
Boiling Point 336 °C (for p,p'-DDE)AERU, NCBI
Solubility Slightly soluble in acetone (B3395972) and chloroform; very slightly soluble in methanol.ChemicalBook
Appearance White crystalline solid (for p,p'-DDE)PubChem

Experimental Protocols: Analysis of p,p'-DDE in Biological Samples

The determination of p,p'-DDE concentrations in biological matrices such as serum and tissue is a critical aspect of environmental and toxicological research. This compound plays a vital role as an internal standard in these analyses to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

Sample Preparation: Extraction from Serum

A common method for the extraction of organochlorine pesticides like p,p'-DDE from human serum involves a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for cleanup.

Materials:

  • Human serum sample

  • This compound internal standard solution

  • Petroleum ether/diethyl ether mixture (1:1, v/v)

  • Anhydrous sodium sulfate (B86663)

  • SPE cartridges (e.g., Florisil or silica-based)

  • Hexane

  • Acetone

Protocol:

  • Fortification: A known amount of this compound internal standard is added to the serum sample.

  • Liquid-Liquid Extraction: The fortified serum is extracted with a petroleum ether/diethyl ether mixture. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

  • Drying: The organic layer is collected and passed through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: The organic extract is concentrated under a gentle stream of nitrogen.

  • Solid-Phase Extraction Cleanup: The concentrated extract is loaded onto an SPE cartridge pre-conditioned with hexane. Interfering substances are removed by washing with appropriate solvents. The target analytes, including p,p'-DDE and this compound, are then eluted with a suitable solvent mixture (e.g., hexane/acetone).

  • Final Concentration: The eluate is concentrated to a final volume suitable for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the technique of choice for the sensitive and selective quantification of p,p'-DDE.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Capillary column (e.g., HP-5MS or equivalent).

  • Autosampler.

Typical GC-MS Parameters:

  • Injection Volume: 1-2 µL

  • Inlet Temperature: 250-280 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity. Specific ions for both p,p'-DDE and this compound are monitored.

Metabolic Fate of p,p'-DDE

p,p'-DDE is the primary and most persistent metabolite of the insecticide p,p'-DDT. The conversion of p,p'-DDT to p,p'-DDE occurs through dehydrochlorination.[2] This metabolic process is relatively slow, and p,p'-DDE itself is further metabolized at a very slow rate, which leads to its bioaccumulation in fatty tissues.[3]

Studies in various organisms, including humans and wildlife, have shown that p,p'-DDE can have endocrine-disrupting effects, acting as an anti-androgen.[4] Research on Atlantic salmon hepatocytes has indicated that exposure to p,p'-DDE can impact carbohydrate and lipid metabolism and may interfere with mechanisms linked to DNA methylation.[5][6]

The metabolism of the deuterated form, this compound, is not extensively studied. However, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect, potentially slowing down metabolic reactions that involve the breaking of a carbon-deuterium bond.[1] This property further enhances its suitability as an internal standard, as it is less likely to be metabolized during the analytical procedure.

Visualizations

Experimental Workflow for p,p'-DDE Analysis

experimental_workflow Experimental Workflow for p,p'-DDE Analysis sample Biological Sample (e.g., Serum) add_is Fortification with this compound Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle cleanup Solid-Phase Extraction Cleanup lle->cleanup gcms GC-MS Analysis cleanup->gcms data Data Analysis and Quantification gcms->data

Caption: A flowchart of the analytical procedure for p,p'-DDE quantification.

Metabolic Pathway of p,p'-DDT to p,p'-DDE

metabolic_pathway Metabolic Pathway of p,p'-DDT to p,p'-DDE DDT p,p'-DDT DDE p,p'-DDE DDT->DDE Dehydrochlorination Bioaccumulation Bioaccumulation in Adipose Tissue DDE->Bioaccumulation Slow Metabolism

Caption: The metabolic conversion of p,p'-DDT to its persistent metabolite p,p'-DDE.

References

Deconstructing the p,p'-DDE-d8 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an analytical standard like p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) is a critical document. It provides the necessary assurance of the material's identity, purity, and concentration, which are fundamental for the accuracy and reliability of experimental results. This guide offers an in-depth look into the components of a typical CoA for this compound, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Core Data Presentation

The quantitative data for a this compound analytical standard is typically presented in a tabular format for easy reference and comparison. The following tables summarize the key specifications found on a representative CoA.

Product Information
ParameterSpecification
Chemical Name 1,1'-(2,2-dichloroethenylidene)bis[4-chlorobenzene-d4]
Synonyms p,p'-Dichlorodiphenyldichloroethylene-d8, 4,4'-DDE-d8
CAS Number 93952-19-3
Molecular Formula C₁₄D₈Cl₄
Molecular Weight 326.07 g/mol
Format Neat Solid or Solution in a specified solvent
Storage Condition -20°C, protected from light
Analytical Data
AnalysisSpecificationMethod
Chemical Purity ≥98%Gas Chromatography-Mass Spectrometry (GC-MS)
Isotopic Purity ≥99 atom % DeuteriumGas Chromatography-Mass Spectrometry (GC-MS) / Nuclear Magnetic Resonance (¹H NMR)
Identity Conforms to structureNuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (MS)
Concentration (for solutions) e.g., 100 µg/mL (± 5%)Gravimetric preparation, verified by GC-MS or LC-MS/MS

Experimental Protocols

The certification of this compound as an analytical standard relies on a series of rigorous experimental protocols. These methods are designed to unequivocally determine the material's identity, purity, and, if applicable, its concentration in a solution.

Identity Confirmation

The structural identity of this compound is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of significant signals corresponding to the unlabeled p,p'-DDE, thereby verifying the high degree of deuteration. The proton spectrum of a deuterated standard should show minimal residual proton signals at the positions where protons would be present in the non-labeled analogue.

  • Mass Spectrometry (MS): GC-MS is employed to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (C₁₄D₈Cl₄). This technique also helps in confirming the isotopic enrichment by analyzing the distribution of isotopic peaks.

Purity and Isotopic Enrichment Analysis

The chemical and isotopic purity of this compound are critical parameters and are typically assessed using chromatographic and mass spectrometric methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To separate this compound from any potential impurities and to confirm its isotopic enrichment.

    • Methodology:

      • A solution of the this compound standard is injected into a gas chromatograph.

      • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).

      • The column separates compounds based on their boiling points and interactions with the stationary phase.

      • The separated compounds then enter the mass spectrometer.

      • The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio.

      • The chemical purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

      • The isotopic purity is determined by analyzing the mass spectrum of the this compound peak to ensure the correct isotopic distribution for a d8-labeled compound.

Concentration Determination (for solutions)

For this compound supplied as a solution, the concentration is determined with high accuracy.

  • Gravimetric Preparation and Verification:

    • Objective: To prepare a solution of this compound with a precise concentration and to verify this concentration.

    • Methodology:

      • The this compound solid is weighed with high precision using a calibrated microbalance.

      • The weighed solid is dissolved in a precise volume of a high-purity solvent (e.g., acetone, methanol) in a Class A volumetric flask.

      • The concentration is calculated based on the weight of the solute and the volume of the solvent.

      • The prepared solution's concentration is then verified using an independent analytical method, typically GC-MS or LC-MS/MS, by comparing its response to a separately prepared calibration curve of the same standard.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical workflow involved in the generation of a Certificate of Analysis for a deuterated analytical standard like this compound.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_documentation Documentation synthesis Synthesis of this compound purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Chemical & Isotopic Purity (GC-MS) purification->purity concentration Concentration Determination (Gravimetric & Verification) purification->concentration data_analysis Data Analysis & Review identity->data_analysis purity->data_analysis concentration->data_analysis coa_generation CoA Generation data_analysis->coa_generation final_product final_product coa_generation->final_product Final Product with CoA

Workflow for the generation of a Certificate of Analysis.

Analytical Workflow for Certification

The following diagram details the analytical steps taken to certify the purity and identity of the this compound standard.

Analytical_Workflow cluster_identity Identity Verification cluster_purity Purity Assessment cluster_concentration Concentration (for solutions) start This compound Bulk Material nmr ¹H NMR Analysis (Confirms deuteration) start->nmr ms Mass Spectrometry (Confirms molecular weight) start->ms gcms GC-MS Analysis (Chemical & Isotopic Purity) start->gcms gravimetric Gravimetric Preparation start->gravimetric pass_fail_id pass_fail_id nmr->pass_fail_id Pass/Fail ms->pass_fail_id pass_fail_purity pass_fail_purity gcms->pass_fail_purity Pass/Fail verification LC-MS/MS or GC-MS Verification gravimetric->verification pass_fail_conc pass_fail_conc verification->pass_fail_conc Pass/Fail certified Certified Reference Material pass_fail_id->certified Pass pass_fail_purity->certified Pass pass_fail_conc->certified Pass

Analytical workflow for the certification of this compound.

p,p'-DDE-d8 CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p,p'-DDE-d8

This technical guide provides a comprehensive overview of p,p'-Dichlorodiphenyldichloroethylene-d8 (this compound), a deuterated analog of the persistent environmental contaminant p,p'-DDE. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Identity and Properties

CAS Number: 93952-19-3[1][2][3]

Synonyms: 4,4'-DDE-d8, p,p'-Dichlorodiphenyldichloroethylene-d8[2][3]

This compound is the deuterium-labeled form of p,p'-DDE, a major and persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT).[1][2][3][4] Due to its isotopic labeling, this compound serves as an ideal internal standard for the accurate quantification of p,p'-DDE in various biological and environmental matrices using mass spectrometry-based methods.[3] The parent compound, p,p'-DDE, is recognized as a potent antagonist of the androgen receptor.[1][2][3][5]

Molecular Structure

The molecular structure of this compound is characterized by two chlorophenyl rings attached to a dichloroethene group. In this compound, the eight hydrogen atoms on the phenyl rings are replaced by deuterium (B1214612) atoms.

Canonical SMILES: ClC1=C(C=C(Cl)C=C1[2H])C(=C(Cl)Cl)C2=C(C=C(Cl)C=C2[2H])[2H]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₄D₈Cl₄[2]
Molecular Weight326.07 g/mol [2]
Exact Mass323.98800[1]
LogP6.18790[1]
SolubilitySlightly soluble in acetone (B3395972) and chloroform; very slightly soluble in methanol (B129727) (with heating)[6]
AppearanceWhite to off-white solid[5]

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7] Its use allows for the precise quantification of p,p'-DDE by correcting for variations in sample preparation and instrument response.

General Protocol for Quantification of p,p'-DDE in Biological Samples using GC-MS/MS

This protocol outlines a typical workflow for the analysis of p,p'-DDE in a biological matrix like serum or tissue.

1. Sample Preparation and Fortification:

  • A known amount of the sample (e.g., 1 gram of tissue or 1 mL of serum) is accurately weighed or measured.
  • The sample is fortified with a known amount of this compound internal standard solution.

2. Extraction:

  • Lipophilic compounds, including p,p'-DDE and the internal standard, are extracted from the matrix. A common method is liquid-liquid extraction (LLE) using organic solvents like a mixture of hexane (B92381) and dichloromethane.[7][8]
  • Alternatively, solid-phase extraction (SPE) may be employed for cleaner extracts.

3. Clean-up:

  • The extract is subjected to a clean-up procedure to remove interfering co-extracted substances. This may involve techniques such as gel permeation chromatography (GPC) or treatment with sulfuric acid.[8]

4. Concentration and Solvent Exchange:

  • The cleaned extract is concentrated, often under a gentle stream of nitrogen, to a small volume.
  • The solvent is exchanged to one that is compatible with the GC-MS/MS system, such as isooctane.[7]

5. GC-MS/MS Analysis:

  • An aliquot of the final extract is injected into the GC-MS/MS system.
  • The analytes are separated on a capillary column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Specific precursor-to-product ion transitions are monitored for both p,p'-DDE and this compound.[7]

6. Quantification:

  • The concentration of p,p'-DDE in the original sample is calculated by comparing the peak area ratio of the native analyte to its deuterated internal standard against a calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of p,p'-DDE using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Cleanup Extract Clean-up Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration GCMS GC-MS/MS Analysis (MRM Mode) Concentration->GCMS Quantification Quantification using Isotope Dilution GCMS->Quantification Result Final Concentration of p,p'-DDE Quantification->Result

Caption: Workflow for p,p'-DDE quantification.

Biological Relevance of the Analyte

p,p'-DDE is a persistent metabolite of DDT and is known to be a potent antiandrogenic compound.[1][2][3][5] It exerts its effects by inhibiting the binding of androgens to the androgen receptor and subsequent androgen-induced transcriptional activity.[5] Due to its persistence and bioaccumulation, there is significant interest in monitoring its levels in both human populations and the environment. Accurate measurement, facilitated by the use of this compound, is crucial for assessing exposure and understanding its potential health effects.[4][9]

References

An In-Depth Technical Guide on the Synthesis and Purity of p,p'-DDE-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8). This deuterated analog of the persistent environmental contaminant p,p'-DDE is a critical internal standard for quantitative analytical studies, enabling accurate detection and quantification in various matrices. This document outlines detailed methodologies for its preparation and quality control to ensure its suitability for research purposes.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT).[1] Due to its lipophilic nature and resistance to degradation, p,p'-DDE bioaccumulates in fatty tissues, posing potential health risks. Accurate monitoring of p,p'-DDE levels in environmental and biological samples is therefore of significant importance.

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of organic micropollutants. This technique relies on the use of stable isotope-labeled internal standards, such as this compound, which are chemically identical to the analyte of interest but have a different mass. The use of this compound allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. The synthesis of high-purity this compound is a prerequisite for its use as a reliable internal standard.

Synthesis of this compound

The synthesis of this compound is achieved through the dehydrohalogenation of its deuterated precursor, p,p'-DDT-d8.[1][2] This reaction involves the elimination of a molecule of hydrogen chloride (HCl), facilitated by a base, to form a carbon-carbon double bond.

Synthesis Pathway

The logical and most common synthetic route to this compound starts with commercially available deuterated p,p'-DDT (p,p'-DDT-d8). The reaction proceeds as a base-catalyzed elimination reaction.

Synthesis_Pathway p,p'-DDT-d8 p,p'-DDT-d8 Reaction Reaction p,p'-DDT-d8->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound Dehydrohalogenation Byproduct Salt (e.g., KCl) Reaction->Byproduct

Caption: Synthesis of this compound from p,p'-DDT-d8.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • p,p'-DDT-d8 (isotopic purity ≥ 98%)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (anhydrous)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p,p'-DDT-d8 in anhydrous ethanol.

  • Add a stoichiometric excess of potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with n-hexane.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Quantitative Data (Hypothetical):

ParameterValue
Starting Materialp,p'-DDT-d8 (1.0 g)
Yield of Crude Product~0.85 g
Theoretical Yield~0.89 g
Crude Yield (%)~95%

Purification of this compound

The crude this compound product requires purification to remove any unreacted starting material, byproducts, and other impurities to achieve the high purity necessary for a reference standard. Column chromatography is a highly effective method for this purpose.

Experimental Workflow for Purification

Purification_Workflow Crude this compound Crude this compound Dissolution Dissolve in minimal non-polar solvent Crude this compound->Dissolution Loading Load sample onto column Dissolution->Loading Column_Prep Prepare silica (B1680970) gel column with non-polar solvent Column_Prep->Loading Elution Elute with non-polar solvent (e.g., n-hexane) Loading->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection TLC_Analysis Analyze fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool pure fractions TLC_Analysis->Pooling Solvent_Removal Remove solvent under reduced pressure Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Purification workflow for this compound.

Experimental Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (or other suitable non-polar solvent)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • TLC plates, chamber, and UV lamp

  • Collection vials

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to pack evenly without air bubbles.

  • Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of n-hexane and carefully load it onto the top of the column.

  • Begin eluting the column with n-hexane, collecting fractions in separate vials.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Quantitative Data (Hypothetical):

ParameterValue
Mass of Crude Product~0.85 g
Mass of Purified Product~0.75 g
Purification Yield (%)~88%
Overall Yield (%)~84%

Purity and Isotopic Enrichment Analysis

Ensuring the chemical purity and isotopic enrichment of the synthesized this compound is crucial for its application as an internal standard. This is typically achieved using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

Purity_Analysis_Workflow Pure_this compound Pure_this compound GCMS_Analysis GC-MS Analysis Pure_this compound->GCMS_Analysis NMR_Analysis NMR Analysis Pure_this compound->NMR_Analysis Chemical_Purity Determine Chemical Purity (>98%) GCMS_Analysis->Chemical_Purity Isotopic_Enrichment Determine Isotopic Enrichment (>99 atom % D) NMR_Analysis->Isotopic_Enrichment Final_Product Qualified this compound Internal Standard Chemical_Purity->Final_Product Isotopic_Enrichment->Final_Product

Caption: Analytical workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is used to determine the chemical purity of the this compound and to identify any potential impurities.

Experimental Parameters (Representative):

ParameterSpecification
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow
Inlet Temperature280 °C
Injection ModeSplitless
Oven Program60 °C (hold 1 min), ramp to 310 °C at 10 °C/min, hold 3 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 50-500

The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. A purity of >98% is typically required for a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and for determining the degree of deuteration (isotopic enrichment).[3][4][5][6]

Experimental Parameters (Representative):

ParameterSpecification
Spectrometer 400 MHz or higher
Nuclei ¹H and ²H
Solvent Chloroform-d (CDCl₃) or other suitable deuterated solvent
Internal Standard Tetramethylsilane (TMS)

By comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the corresponding signals in a non-deuterated p,p'-DDE standard, the isotopic enrichment can be calculated. Alternatively, direct ²H NMR can be used to quantify the deuterium (B1214612) content. An isotopic enrichment of >99 atom % D is desirable.

High-resolution mass spectrometry (HR-MS) can also be used to determine isotopic purity by analyzing the relative abundance of the different isotopologues.[7][8]

Conclusion

The synthesis and rigorous purification of this compound are essential for its use as a high-fidelity internal standard in analytical research. The dehydrohalogenation of p,p'-DDT-d8 followed by chromatographic purification provides a reliable method for obtaining this material. Subsequent analysis by GC-MS and NMR spectroscopy is critical to confirm its chemical purity and isotopic enrichment, ensuring the accuracy and reliability of quantitative studies that employ this important research tool.

References

The Linchpin of Accuracy: A Technical Guide to the Role of p,p'-DDE-d8 in Environmental Contaminant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of environmental contaminant analysis, achieving accurate and reliable quantification of pollutants is paramount. This technical guide delves into the critical role of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a deuterated internal standard, in ensuring the integrity of analytical data for persistent organic pollutants (POPs). Its application, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS), provides a robust solution to the challenges posed by complex environmental matrices.

The Principle of Isotope Dilution: A Foundation of Precision

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis.[1][2] This labeled compound, or internal standard, behaves chemically and physically identically to its native counterpart throughout the entire analytical process, from extraction and cleanup to instrumental analysis.[3] By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy, effectively correcting for any losses that may have occurred during sample preparation.[4][5]

This compound, with its eight deuterium (B1214612) atoms replacing hydrogen atoms, serves as an ideal internal standard for the analysis of p,p'-DDE and other related organochlorine pesticides (OCPs). The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer, while their identical chemical properties ensure they experience the same procedural losses.

Core Applications in Environmental Monitoring

This compound is extensively utilized in regulatory methods, such as those developed by the U.S. Environmental Protection Agency (EPA), for the monitoring of OCPs in diverse environmental matrices. These matrices include water, soil, sediment, biosolids, and biological tissues like fish. Its use is crucial for obtaining the high-quality data needed for environmental risk assessment and regulatory compliance.

The following table summarizes key quantitative data from a study validating an analytical method for 18 POPs, including p,p'-DDE, in trout, showcasing the performance of methods utilizing this compound as an internal standard.

ParameterValueReference
Recovery 73-112%
Relative Standard Deviation (RSD) 1.4-17.9%
Limit of Detection (LOD) 0.6-8.3 µg/kg
Limit of Quantification (LOQ) 2-25 µg/kg

A Detailed Experimental Protocol: From Sample to Signal

The following protocol outlines a typical workflow for the analysis of environmental samples using this compound as an internal standard, based on established methodologies.

1. Sample Collection and Preparation:

  • Aqueous Samples (e.g., Water): A representative sample (typically 1 liter) is collected in a clean glass container.

  • Solid Samples (e.g., Soil, Sediment): A homogenized sample (e.g., 10-30 grams) is weighed.

  • Biological Tissues (e.g., Fish): A homogenized tissue sample is weighed.

2. Spiking with Internal Standard:

  • A precise and known amount of this compound solution is added to each sample at the beginning of the extraction process. This is a critical step for accurate quantification.

3. Extraction:

The goal of extraction is to isolate the target analytes from the sample matrix. Common techniques include:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, extraction is typically performed with a solvent like dichloromethane (B109758) or a mixture of hexane (B92381) and dichloromethane.

  • Soxhlet Extraction: This is a continuous extraction method often used for solid samples, employing a solvent such as methylene (B1212753) chloride for 18-24 hours.

  • Pressurized Fluid Extraction (PFE) or Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to achieve faster and more efficient extractions with less solvent.

4. Extract Cleanup:

Environmental extracts are often complex and contain co-extracted substances that can interfere with the analysis. Cleanup procedures are essential to remove these interferences. Common cleanup techniques include:

  • Gel Permeation Chromatography (GPC): To remove high-molecular-weight interferences like lipids.

  • Solid-Phase Extraction (SPE): Using cartridges containing materials like silica (B1680970) gel, Florisil, or alumina (B75360) to separate analytes from interfering compounds.

  • Sulfur Removal: For sediment and some soil samples, elemental sulfur can be a significant interference and is typically removed using activated copper or other specific methods.

5. Concentration:

  • The cleaned-up extract is concentrated to a small, precise volume (e.g., 1 mL) using techniques like rotary evaporation or a gentle stream of nitrogen.

6. GC-MS/MS Analysis:

  • Injection: A small aliquot of the concentrated extract is injected into the gas chromatograph.

  • Separation: The analytes are separated based on their boiling points and interactions with the GC column (e.g., a DB-5ms or equivalent).

  • Detection and Quantification: The separated compounds enter the mass spectrometer, where they are ionized and detected. The mass spectrometer is operated in a mode that allows for the selective detection and quantification of the native analyte and the deuterated internal standard (e.g., selected ion monitoring - SIM or multiple reaction monitoring - MRM).

Visualizing the Workflow

The following diagram illustrates the logical flow of an environmental analysis utilizing this compound as an internal standard.

Environmental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, Tissue) Spiking Spiking with this compound Sample_Collection->Spiking Extraction Extraction (LLE, Soxhlet, PFE) Spiking->Extraction Cleanup Extract Cleanup (GPC, SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS_Analysis GC-MS/MS Analysis Concentration->GC_MS_Analysis Data_Acquisition Data Acquisition (Analyte and IS Signals) GC_MS_Analysis->Data_Acquisition Quantification Quantification (Ratio of Analyte to IS) Data_Acquisition->Quantification Reporting Reporting (Final Concentration) Quantification->Reporting

Caption: Workflow for environmental contaminant analysis using this compound.

Signaling Pathways of Analysis

The analytical process can be conceptualized as a signaling pathway where the initial sample information is transduced through various stages to yield a final quantitative result.

Analytical_Signaling_Pathway Sample Environmental Sample (Unknown Analyte Concentration) Extraction_Cleanup Extraction & Cleanup (Potential for Analyte Loss) Sample->Extraction_Cleanup Internal_Standard This compound (Known Concentration) Internal_Standard->Extraction_Cleanup GC_MS GC-MS/MS System Extraction_Cleanup->GC_MS Signal_Ratio Signal Ratio (Native Analyte / Internal Standard) GC_MS->Signal_Ratio Final_Concentration Accurate Final Concentration Signal_Ratio->Final_Concentration

Caption: Conceptual signaling pathway of isotope dilution analysis.

References

An In-depth Technical Guide to p,p'-DDE-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p,p'-DDE-d8, a deuterated analog of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), and its critical role as an internal standard in analytical chemistry. The use of stable isotope-labeled internal standards is fundamental to achieving accurate and precise quantification in complex matrices, a technique known as isotope dilution mass spectrometry (IDMS).

Introduction to this compound and Isotope Dilution Mass Spectrometry

p,p'-DDE is the primary and most persistent metabolite of the insecticide Dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its persistence and bioaccumulation, monitoring its levels in environmental and biological samples is of significant interest. This compound is the deuterated form of p,p'-DDE, where eight hydrogen atoms have been replaced with deuterium.[3] This isotopic labeling makes it an ideal internal standard for the quantification of native p,p'-DDE.[4]

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements.[5] The core principle of IDMS involves adding a known amount of an isotopically labeled standard (like this compound) to a sample before any processing. Because the labeled standard is chemically identical to the analyte of interest (the native p,p'-DDE), it experiences the same variations and losses during sample preparation, extraction, and analysis. A mass spectrometer can differentiate between the native analyte and the heavier labeled standard based on their mass-to-charge ratios. By measuring the ratio of the native analyte to the internal standard, the original concentration of the analyte can be determined with high accuracy, effectively nullifying the impact of sample loss or matrix effects.

Physicochemical and Analytical Properties

The distinct mass of this compound, while maintaining nearly identical chemical properties to the native compound, is the key to its function. This allows it to co-elute during chromatography and be corrected for any analytical variability.

Propertyp,p'-DDE (Analyte)This compound (Internal Standard)
Chemical Formula C14H8Cl4C14Cl4D8
Molecular Weight 318.03 g/mol 326.08 g/mol
CAS Number 72-55-993952-19-3
Appearance White to off-white solidNot specified, expected to be similar
Key Mass Spec Transition (Example) 318.0 → 248.0324.0 → 248.0 (theoretical)

Note: Specific mass spectrometry transitions can vary based on the instrument and method.

Experimental Protocol: Quantification of p,p'-DDE in Human Serum

This section outlines a typical workflow for the analysis of p,p'-DDE in a biological matrix using this compound as an internal standard, adapted from common methodologies for persistent organic pollutants.

3.1. Reagents and Materials

  • p,p'-DDE analytical standard

  • This compound internal standard solution (e.g., in nonane (B91170) or toluene)

  • Hexane, Acetone, Dichloromethane (DCM) (pesticide or GC-MS grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or silica-based)

  • Concentrator tubes, glass vials, and syringes

3.2. Sample Preparation and Extraction

  • Sample Spiking: To a 1 mL human serum sample, add a known amount (e.g., 50 µL of a 100 ng/mL solution) of the this compound internal standard. Vortex to ensure thorough mixing.

  • Protein Precipitation & LLE: Add 2 mL of isopropanol (B130326) to the serum to precipitate proteins. Vortex vigorously. Perform a liquid-liquid extraction by adding 5 mL of a hexane:DCM (9:1 v/v) mixture.

  • Separation: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean concentrator tube.

  • Repeat Extraction: Repeat the extraction process on the remaining aqueous layer two more times, combining all organic extracts.

  • Drying: Pass the combined organic extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

3.3. Cleanup (Solid Phase Extraction)

  • SPE Column Conditioning: Condition a Florisil SPE cartridge with 5 mL of hexane.

  • Sample Loading: Load the 1 mL concentrated extract onto the SPE cartridge.

  • Elution: Elute the analytes from the cartridge using an appropriate solvent mixture (e.g., 10 mL of a hexane:DCM mixture). The exact solvent composition may need optimization.

  • Final Concentration: Concentrate the eluted fraction to a final volume of 100 µL in a GC vial insert under a nitrogen stream.

3.4. Instrumental Analysis (GC-MS/MS)

  • Gas Chromatograph (GC): Agilent 7890 or equivalent.

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer (e.g., Agilent 7000 series).

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1-2 µL.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, ramp to 200°C at 20°C/min, then ramp to 300°C at 5°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both p,p'-DDE and this compound.

3.5. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of native p,p'-DDE and a constant concentration of the this compound internal standard.

  • Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the native p,p'-DDE to the peak area of the this compound internal standard.

  • Quantification: Plot the peak area ratio against the concentration of the native p,p'-DDE for the calibration standards. Use the resulting linear regression equation to calculate the concentration of p,p'-DDE in the unknown samples based on their measured peak area ratios.

Method Validation and Performance

A robust analytical method requires thorough validation. Key parameters for a method using this compound would be evaluated as follows:

Validation ParameterTypical Acceptance CriteriaDescription
Linearity (R²) > 0.995The correlation coefficient of the calibration curve demonstrates a linear response across a defined concentration range.
Accuracy (% Recovery) 80-120%Determined by analyzing quality control (QC) samples at low, medium, and high concentrations and comparing the measured value to the known value.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements of QC samples, assessing both intra-day (repeatability) and inter-day (intermediate precision) variability.
Limit of Detection (LOD) Signal-to-Noise > 3The lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) Signal-to-Noise > 10The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.

Visualizations

The following diagrams illustrate the logical flow of using this compound as an internal standard in a typical analytical workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Unknown Sample (Contains native p,p'-DDE) Spike 2. Spike with known amount of this compound Sample->Spike Extract 3. Extraction & Cleanup (e.g., LLE, SPE) Spike->Extract FinalExtract 4. Final Extract for Analysis Extract->FinalExtract GCMS 5. GC-MS/MS Analysis FinalExtract->GCMS Detect 6. Separate & Detect p,p'-DDE and this compound GCMS->Detect Ratio 7. Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio CalCurve 8. Plot vs. Calibration Curve Ratio->CalCurve Result 9. Determine Analyte Concentration CalCurve->Result

Caption: Workflow for Isotope Dilution Mass Spectrometry.

G cluster_inputs Inputs C_IS Concentration of Internal Standard (C_is) [Known] C_A Concentration of Analyte (C_a) [Calculated] C_IS->C_A A_IS Peak Area of Internal Standard (A_is) [Measured] A_IS->C_A A_A Peak Area of Analyte (A_a) [Measured] A_A->C_A  x (C_is / A_is) x RF RF Response Factor (RF) [From Calibration Curve] RF->C_A

Caption: Logical relationship for analyte quantification.

References

The Gold Standard in Biomonitoring: A Technical Guide to p,p'-DDE-d8 Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ATLANTA, GA – In the landscape of human biomonitoring, the accurate quantification of persistent organic pollutants (POPs) is paramount for assessing public health risks and the efficacy of environmental regulations. Among these, p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), the primary metabolite of the insecticide DDT, serves as a crucial biomarker for long-term exposure. This technical guide provides an in-depth overview of the state-of-the-art methodology for p,p'-DDE analysis in human samples, with a core focus on the application of its deuterated analog, p,p'-DDE-d8, as an internal standard in isotope dilution gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals engaged in environmental health and toxicology studies.

The Pivotal Role of this compound in Isotope Dilution Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of high-accuracy quantitative analysis of p,p'-DDE in complex biological matrices like human serum and adipose tissue. This technique, known as isotope dilution mass spectrometry, is considered the gold standard due to its ability to correct for analytical variability throughout the experimental workflow.

By introducing a known amount of this compound into the sample at the beginning of the preparation process, any loss of the native analyte (p,p'-DDE) during extraction, cleanup, and instrumental analysis is mirrored by a proportional loss of the deuterated standard. Since the mass spectrometer can differentiate between the native and the labeled compound based on their mass-to-charge ratio, the ratio of their signals remains constant. This allows for highly accurate and precise quantification, irrespective of sample-to-sample variations in recovery.

The workflow for this analysis is a multi-step process designed to isolate and concentrate the analyte of interest while removing interfering substances from the biological matrix.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Sample Human Serum/Adipose Tissue Sample Spiking Spiking with this compound (Internal Standard) Sample->Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Cleanup Florisil or Silica (B1680970) Gel Column Chromatography Extraction->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->GC_MS Injection Data_Acquisition Data Acquisition (Selected Ion Monitoring - SIM) GC_MS->Data_Acquisition Quantification Quantification (Ratio of Native to Labeled Ions) Data_Acquisition->Quantification Final_Concentration Final p,p'-DDE Concentration (Lipid-Adjusted) Quantification->Final_Concentration

Figure 1: Experimental workflow for the analysis of p,p'-DDE in human samples.

Detailed Experimental Protocol: A Synthesized Approach

The following protocol is a synthesized representation of best practices for the analysis of p,p'-DDE in human serum, drawing from methodologies employed in large-scale biomonitoring studies such as the CDC's National Health and Nutrition Examination Survey (NHANES).[1]

1. Sample Collection and Handling:

  • Blood samples are collected in red-top Vacutainers without anticoagulants.

  • The blood is allowed to clot at room temperature for 30-60 minutes.

  • Serum is separated by centrifugation at 1,500 x g for 10 minutes.

  • The serum is transferred to a clean, labeled vial and stored at -20°C or lower until analysis.

2. Sample Preparation:

  • Fortification: A known amount of this compound internal standard solution is added to a pre-weighed serum sample (typically 1-2 mL).

  • Protein Denaturation and Extraction: The serum proteins are denatured by adding a suitable solvent like methanol (B129727) or formic acid. The lipids, containing p,p'-DDE and this compound, are then extracted using a non-polar solvent system, such as hexane (B92381) or a mixture of hexane and dichloromethane. Solid-phase extraction (SPE) with a C18 sorbent is a commonly used and efficient alternative to liquid-liquid extraction.

  • Cleanup: The extract is passed through a cleanup column, typically packed with Florisil or silica gel, to remove interfering lipids and other co-extracted compounds. The analytes are eluted with a specific solvent mixture.

  • Concentration: The cleaned extract is concentrated to a small volume (e.g., 100 µL) under a gentle stream of nitrogen. The sample is then reconstituted in a suitable solvent for GC-MS analysis.

3. Instrumental Analysis:

  • Gas Chromatography (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate p,p'-DDE from other compounds in the extract. A temperature program is employed to ensure optimal separation.

  • Mass Spectrometry (MS): The GC is coupled to a high-resolution mass spectrometer operated in the selected ion monitoring (SIM) mode. This allows for the highly specific and sensitive detection of the characteristic ions of both native p,p'-DDE and the this compound internal standard.

4. Quantification and Data Analysis:

  • The concentrations of p,p'-DDE are calculated by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of both compounds.

  • For serum samples, the results are often lipid-adjusted to account for variations in blood lipid content, which can influence the concentration of lipophilic compounds like p,p'-DDE. Total cholesterol and triglycerides are measured, and the total lipid content is calculated using a standardized formula.

Method Validation and Performance

The use of this compound in an isotope dilution GC-MS method provides excellent analytical performance. The following table summarizes typical method validation parameters from studies employing this methodology.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 1.0 ng/g lipidThe lowest concentration of p,p'-DDE that can be reliably detected.
Limit of Quantification (LOQ) 0.3 - 3.0 ng/g lipidThe lowest concentration of p,p'-DDE that can be accurately and precisely quantified.
Accuracy (Recovery) 90 - 110%The closeness of the measured value to the true value, often assessed by analyzing certified reference materials.
Precision (RSD) < 15%The degree of agreement among repeated measurements, expressed as the relative standard deviation.
Linearity (R²) > 0.99The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Note: These values are representative and may vary depending on the specific laboratory, instrumentation, and matrix.

Signaling Pathways and Logical Relationships

The application of this compound is a critical component of a logical framework aimed at ensuring the reliability and accuracy of human biomonitoring data.

logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome Variability Variability in Sample Preparation and Analysis IS This compound (Isotope-Labeled Internal Standard) Variability->IS Matrix Matrix Effects (Interference from Lipids, etc.) Matrix->IS Loss Analyte Loss during Extraction and Cleanup Loss->IS IDMS Isotope Dilution Mass Spectrometry (IDMS) IS->IDMS Accuracy High Accuracy IDMS->Accuracy Precision High Precision IDMS->Precision Reliability Reliable Quantification Accuracy->Reliability Precision->Reliability

Figure 2: Logical relationship of this compound in overcoming analytical challenges.

Conclusion

The use of this compound as an internal standard in isotope dilution GC-MS analysis represents the pinnacle of analytical rigor in human biomonitoring for DDT exposure. This methodology provides the accuracy, precision, and reliability required for high-quality epidemiological studies and for informing public health policy. By mitigating the inherent variabilities of analyzing complex biological samples, the application of this compound ensures that the data generated is a true reflection of the internal chemical burden in the studied populations. As the field of environmental health continues to evolve, the principles of isotope dilution will remain a critical tool for researchers and scientists dedicated to understanding the impact of chemical exposures on human health.

References

An In-depth Technical Guide to p,p'-DDE-d8: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a deuterated analog of the persistent environmental contaminant p,p'-DDE. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds.

Introduction

This compound is the deuterium-labeled form of p,p'-DDE, the primary and most stable metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT).[1][2][3] Due to the incorporation of eight deuterium (B1214612) atoms, this compound serves as an invaluable internal standard for the quantitative analysis of p,p'-DDE in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] The use of stable heavy isotopes in drug molecules is a common practice for tracer studies and quantitative analysis during drug development, as deuteration can potentially influence the pharmacokinetic and metabolic profiles of the compounds.

p,p'-DDE is recognized as a potent antagonist of the androgen receptor, with an IC50 of 5 µM and a Ki of 3.5 µM, and it can interfere with the development and function of the male reproductive system.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. While specific experimental data for some properties of the deuterated form are limited, the properties of its non-deuterated counterpart, p,p'-DDE, are included for comparison and are expected to be very similar.

PropertyThis compoundp,p'-DDE
Synonyms 4,4'-DDE-d8, p,p'-Dichlorodiphenyldichloroethylene-d84,4'-DDE, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene
CAS Number 93952-19-372-55-9
Molecular Formula C14D8Cl4C14H8Cl4
Molecular Weight 326.07 g/mol 318.03 g/mol
Exact Mass 323.98800 u
Appearance SolidWhite, crystalline solid
Melting Point N/A89 °C
Boiling Point N/A336 °C
Solubility Slightly soluble in Acetone and Chloroform; Very slightly soluble in Methanol (with heating)Soluble in fats and most organic solvents; practically insoluble in water
Water Solubility 0.12 mg/L at 25°C
LogP 6.187906.51

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of p,p'-DDE. Below is a representative experimental protocol for the analysis of p,p'-DDE in biological or environmental samples using GC-MS/MS, incorporating this compound as an internal standard.

Sample Preparation (Human Serum)
  • Extraction: To 1 mL of human serum, add a known amount of this compound solution (e.g., in isooctane) as the internal standard. Extract the sample with an organic solvent such as a mixture of hexane (B92381) and dichloromethane.

  • Clean-up: The organic extract is subjected to a clean-up procedure to remove interfering substances. This can be achieved by treatment with concentrated sulfuric acid followed by elution through a silica (B1680970) gel column.

GC-MS/MS Analysis

A gas chromatograph coupled with a tandem mass spectrometer is used for the separation and detection of p,p'-DDE and its deuterated internal standard.

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Inlet Mode: Splitless or Pulsed Splitless

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min)

    • Oven Temperature Program: An optimized temperature program is used to achieve chromatographic separation. For example: initial temperature of 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: e.g., 230°C

    • Quadrupole Temperature: e.g., 150°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both p,p'-DDE and this compound are monitored for quantification. For p,p'-DDE, characteristic ions in the mass spectrum include m/z 318, 246, and 176.

Metabolic Pathway and Mode of Action

p,p'-DDE is a major metabolite of the insecticide DDT. The metabolic pathway involves the dehydrochlorination of DDT. The primary mechanism of toxicity for p,p'-DDE is its action as an androgen receptor antagonist.

Metabolic Pathway of p,p'-DDT to p,p'-DDE DDT p,p'-DDT DDD p,p'-DDD DDT->DDD Reductive dechlorination DDE p,p'-DDE DDT->DDE Dehydrochlorination DDD->DDE Dehydrogenase DDMU p,p'-DDMU DDD->DDMU Dehydrochlorination DDMS p,p'-DDMS DDMU->DDMS DDNU p,p'-DDNU DDMS->DDNU DDA DDA (excreted) DDNU->DDA

Caption: Metabolic conversion of p,p'-DDT to its primary metabolite p,p'-DDE and other derivatives.

p,p'-DDE exerts its endocrine-disrupting effects by binding to the androgen receptor, thereby inhibiting the action of endogenous androgens like testosterone. This antagonism can lead to adverse effects on the male reproductive system.

Mechanism of p,p'-DDE as an Androgen Receptor Antagonist cluster_cell Target Cell Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR DDE p,p'-DDE DDE->AR Androgen_AR Androgen-AR Complex AR->Androgen_AR DDE_AR p,p'-DDE-AR Complex AR->DDE_AR ARE Androgen Response Element (on DNA) Androgen_AR->ARE DDE_AR->ARE Binding Inhibition Gene_Expression Androgen-Responsive Gene Expression ARE->Gene_Expression No_Gene_Expression Inhibition of Gene Expression ARE->No_Gene_Expression

Caption: p,p'-DDE competitively inhibits androgen binding to its receptor, blocking downstream signaling.

References

An In-depth Technical Guide to the Stability and Long-Term Storage of p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the best practices for the long-term storage and handling of p,p'-DDE-d8, a critical internal standard in analytical chemistry. While specific long-term stability studies on this compound are not extensively published, this document synthesizes information on the stability of its non-deuterated analogue, p,p'-DDE, and general guidelines for deuterated standards to provide a robust framework for ensuring the integrity of this reference material.

Introduction to this compound

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its environmental persistence and tendency to bioaccumulate, monitoring p,p'-DDE levels in various matrices is crucial. This compound is the deuterated analogue of p,p'-DDE and serves as an ideal internal standard for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is the gold standard in analytical chemistry as it closely mimics the analyte's behavior during sample extraction, cleanup, and chromatographic analysis, thereby correcting for matrix effects and variations in analytical performance.[1][2][3] Maintaining the chemical and isotopic stability of this compound is paramount for accurate and reliable analytical results.

Long-Term Storage and Handling Recommendations

The integrity of this compound as an analytical standard is contingent upon proper storage and handling to prevent degradation and isotopic exchange. The following recommendations are based on general best practices for deuterated and organochlorine pesticide standards.

Storage of Neat (Solid) Compound

For neat, solid forms of this compound, the primary concerns are exposure to light, heat, and moisture.

  • Temperature: Long-term storage at -20°C or colder is recommended to minimize thermal degradation.[4]

  • Atmosphere: Storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) will protect the compound from moisture and oxidation.[5]

  • Light: The compound should be stored in amber glass vials or otherwise protected from light to prevent photodegradation.

Storage of Stock and Working Solutions

Solutions of this compound are more susceptible to degradation and solvent-related issues.

  • Solvent Selection: High-purity aprotic solvents such as acetone (B3395972), methanol (B129727), isooctane, or acetonitrile (B52724) are commonly used. The choice of solvent should be compatible with the analytical method and minimize the risk of deuterium-hydrogen exchange. Acidic or basic solutions should be avoided as they can catalyze this exchange.

  • Temperature: Stock solutions should generally be stored at low temperatures, typically between 2-8°C for short-to-medium term storage (weeks to months) and at -20°C for long-term storage (months to years). Always refer to the manufacturer's certificate of analysis for specific recommendations.

  • Container: Solutions should be stored in tightly sealed, amber glass vials to prevent solvent evaporation, contamination from atmospheric moisture, and photodegradation.

  • Preparation of Working Solutions: It is advisable to prepare fresh working solutions from the stock solution as needed, especially for low-concentration standards, to reduce the chances of degradation or adsorption to container walls.

Quantitative Stability Data

Specific quantitative long-term stability data for this compound is not widely available in published literature. However, data for the non-deuterated p,p'-DDE and other organochlorine pesticides can provide valuable insights. p,p'-DDE is known for its high persistence in the environment, with a reported half-life of approximately 5.7 years in soil. In a study on the stability of pesticide residues in certified reference materials (brown rice and soybean) stored at -20°C to -30°C, several organochlorine pesticides showed no significant degradation over periods of 5 to 14 years.

The stability of this compound solutions is highly dependent on the storage conditions and the solvent used. While manufacturers of p,p'-DDE standards in solvents like acetone and methanol suggest storage at ambient temperatures (>5°C), for long-term stability, colder temperatures are generally recommended for deuterated standards.

Compound/Standard Type Storage Condition Solvent Observed Stability Citation
Deuterated Standards (General)-20°C or colderSolid/LyophilizedLong-term (Years)
Deuterated Standards (General)2-8°CAprotic SolventShort to Medium-term (Weeks to Months)
Deuterated Standards (General)-20°CAprotic SolventLong-term
p,p'-DDE (in soil)EnvironmentalN/AHalf-life of ~5.7 years
Various Pesticides (in CRM)-20°C to -30°CSolid MatrixStable for 5-14 years
o,p'-DDE SolutionNot SpecifiedChloroform/Methanol≥ 4 years

Note: The stability of this compound should be verified by the end-user under their specific laboratory conditions.

Experimental Protocols for Stability Assessment

A typical experimental protocol to assess the long-term stability of a this compound standard solution involves the following steps:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a high-purity aprotic solvent (e.g., acetone, isooctane) at a known concentration (e.g., 100 µg/mL).

  • Aliquoting and Storage: The stock solution is aliquoted into multiple amber glass vials, which are then tightly sealed. A subset of these vials is stored under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

  • Initial Analysis (Time Zero): Immediately after preparation, a few vials are opened, and the concentration of this compound is accurately determined using a validated analytical method, typically GC-MS or LC-MS/MS. This serves as the baseline.

  • Periodic Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 months), vials from each storage condition are retrieved, brought to room temperature, and the concentration of this compound is re-analyzed.

  • Data Evaluation: The concentration at each time point is compared to the initial concentration. The stability is often expressed as the percentage of the initial concentration remaining. A standard is typically considered stable if the concentration remains within a certain percentage (e.g., ±10%) of the initial value.

  • Analytical Method:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is commonly used for the analysis of p,p'-DDE.

    • Sample Preparation for Analysis: An aliquot of the stored solution is diluted to a suitable concentration for analysis. An internal standard (other than this compound, if assessing its purity) may be added.

    • Data Acquisition: The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.

Degradation Pathways

p,p'-DDE is formed from the dehydrochlorination of DDT. While p,p'-DDE is highly resistant to further degradation, several pathways have been identified, primarily in environmental matrices. These pathways are relevant to understanding potential degradation products that could interfere with analysis if the this compound standard degrades.

  • Aerobic Degradation: Some microbial degradation of p,p'-DDE can occur under aerobic conditions, although this process is generally very slow.

  • Anaerobic Degradation: Under anaerobic conditions, p,p'-DDE can undergo reductive dechlorination to form 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).

  • Photochemical Decomposition: Exposure to light can lead to the photochemical decomposition of p,p'-DDE.

Mandatory Visualizations

Stability_Testing_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (this compound in aprotic solvent) aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt analysis_t0 Initial Analysis (T=0) aliquot->analysis_t0 analysis_periodic Periodic Analysis (e.g., 3, 6, 12 months) storage_neg20->analysis_periodic storage_4->analysis_periodic storage_rt->analysis_periodic gcms GC-MS or LC-MS/MS Analysis analysis_t0->gcms analysis_periodic->gcms eval_data Compare Concentration to T=0 gcms->eval_data report Determine Stability and Shelf-Life eval_data->report

Caption: Experimental workflow for assessing the long-term stability of this compound.

DDE_Degradation_Pathway Simplified Degradation Pathways of p,p'-DDE DDT p,p'-DDT DDE p,p'-DDE DDT->DDE Dehydrochlorination DDMU DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene) DDE->DDMU Anaerobic Reductive Dechlorination Other Other Degradation Products DDE->Other Aerobic Degradation & Photochemical Decomposition

Caption: Simplified degradation pathways of p,p'-DDE.

References

Commercial Sources and Availability of p,p'-DDE-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8). This deuterated internal standard is critical for the accurate quantification of p,p'-DDE, a persistent metabolite of the insecticide DDT, in various matrices. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound for their analytical needs.

Introduction to this compound

This compound is a stable isotope-labeled form of p,p'-DDE, where eight hydrogen atoms have been replaced with deuterium (B1214612). Its chemical formula is C₁₄Cl₄D₈, and its CAS number is 93952-19-3. Due to its similar chemical and physical properties to the native compound, this compound is an ideal internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and reliable results.

Commercial Availability

A number of chemical suppliers specialize in the provision of analytical and reference standards, including this compound. These companies offer the compound in various formats, such as neat (pure) form or as a solution in a specified solvent and concentration. The choice of product will depend on the specific requirements of the analytical method.

Below is a summary of commercially available this compound products. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct Name/NumberFormatConcentrationAvailable Quantities
LGC Standards 4,4'-DDE D8Solution100 µg/mL in Acetone1 mL
HPC Standards D8-4,4'-DDENeat-10 mg
D8-4,4'-DDE solutionSolution100 µg/mL in Acetone1 mL
MedChemExpress This compoundNeat-1 mg, 5 mg

Technical Specifications

The quality of an internal standard is paramount for accurate analytical measurements. Key technical specifications for this compound include chemical purity and isotopic enrichment. While specific values are lot-dependent and should be confirmed with a Certificate of Analysis (CoA) from the supplier, typical purities for reference standards are ≥98%. Isotopic enrichment, which indicates the percentage of deuterium incorporation, is also a critical parameter.

Experimental Protocols: Use as an Internal Standard in GC-MS Analysis

This compound is commonly employed as an internal standard in the analysis of environmental and biological samples for the presence of p,p'-DDE. The following provides a generalized workflow for its use in a GC-MS method.

Sample Preparation

A known amount of this compound internal standard is spiked into the sample at the beginning of the extraction process. This allows for the correction of any analyte loss during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The sample extract containing both the native p,p'-DDE and the deuterated internal standard is then injected into the GC-MS system. The gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies the separated compounds.

In selected ion monitoring (SIM) mode, the mass spectrometer is set to monitor specific ions characteristic of p,p'-DDE and this compound. For this compound, a common ion monitored is m/z 326.[1]

Quantification

The concentration of p,p'-DDE in the sample is determined by comparing the peak area of the native analyte to the peak area of the deuterated internal standard. A calibration curve is generated using standards containing known concentrations of p,p'-DDE and a constant concentration of this compound.

Logical Workflow for using this compound as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Environmental or Biological Sample Spike Spike with known amount of this compound Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Quant Quantification against Internal Standard GCMS->Quant FinalConc Final Concentration of p,p'-DDE Quant->FinalConc signaling_pathway ppDDE p,p'-DDE Binding Binding ppDDE->Binding AndrogenReceptor Androgen Receptor AndrogenReceptor->Binding Androgen Androgen Androgen->Binding Transcription Gene Transcription Binding->Transcription

References

Methodological & Application

Application Note: High-Sensitivity GC-MS/MS Method for the Quantification of p,p'-DDE in Environmental Matrices using p,p'-DDE-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the quantitative analysis of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent organic pollutant and a major metabolite of the insecticide DDT.[1][2][3] The method utilizes p,p'-DDE-d8 as a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol provides a comprehensive workflow, including sample preparation from environmental matrices, instrumental analysis, and data processing. This method is suitable for researchers, scientists, and professionals in environmental monitoring and food safety analysis.

Introduction

p,p'-DDE is a widespread environmental contaminant known for its persistence, bioaccumulation, and potential adverse health effects, including endocrine disruption.[2][4] Accurate and sensitive quantification of p,p'-DDE in various environmental matrices such as soil, water, and biological tissues is crucial for assessing environmental contamination and human exposure. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity, making it the technique of choice for trace-level analysis of such compounds. The use of an isotope-labeled internal standard, this compound, compensates for variations in sample preparation and instrumental response, leading to highly reliable quantitative results.

Experimental

Materials and Reagents
  • p,p'-DDE and this compound analytical standards

  • Hexane (B92381), Acetone (B3395972), Dichloromethane (DCM) (pesticide residue grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil®)

  • Nitrogen gas for evaporation

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS (or equivalent)

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Sample Preparation: Solid Matrix (e.g., Soil, Sediment)
  • Extraction:

    • Weigh 10 g of the homogenized sample into a beaker.

    • Mix with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Extract the sample with a 1:1 mixture of hexane and acetone using an accelerated solvent extractor or Soxhlet apparatus.

  • Clean-up:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Perform a clean-up step using a Florisil® SPE cartridge to remove interfering matrix components.

    • Elute the analytes with a mixture of hexane and dichloromethane.

  • Final Preparation:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC-MS/MS analysis.

GC-MS/MS Method Parameters

Table 1: GC-MS/MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature280°C
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial temp 60°C, hold for 1 min; ramp at 20°C/min to 180°C; ramp at 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Collision GasNitrogen
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions

Table 2: MRM Transitions for p,p'-DDE and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p,p'-DDE31824620
p,p'-DDE31817635
This compound32625220
This compound32618035

Results and Discussion

The developed GC-MS/MS method demonstrated excellent performance for the quantification of p,p'-DDE. The use of this compound as an internal standard effectively corrected for matrix effects and variations in recovery.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 3: Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.999
Calibration Range0.1 - 100 ng/mL
LOD0.05 ng/g
LOQ0.15 ng/g
Precision (%RSD, n=6)< 10%
Accuracy (Recovery %)92-108%

Conclusion

The GC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of p,p'-DDE in environmental matrices. The detailed protocol, from sample preparation to instrumental analysis, ensures high-quality data suitable for demanding research and regulatory applications. The use of an isotope-labeled internal standard is key to achieving the high accuracy and precision of this method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (e.g., Soil) Spike Spike with This compound Sample->Spike Extract Solvent Extraction (Hexane:Acetone) Spike->Extract Cleanup SPE Cleanup (Florisil®) Extract->Cleanup Concentrate Concentration (Nitrogen Evaporation) Cleanup->Concentrate Reconstitute Reconstitution (Hexane) Concentrate->Reconstitute GC_MSMS GC-MS/MS Analysis Reconstitute->GC_MSMS Data Data Acquisition & Processing GC_MSMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for p,p'-DDE analysis.

logical_relationship Analyte p,p'-DDE GC_MSMS GC-MS/MS System Analyte->GC_MSMS IS This compound (Internal Standard) IS->GC_MSMS Result Accurate Quantification IS->Result Corrects for variability Matrix Environmental Matrix Matrix->GC_MSMS Introduces variability GC_MSMS->Result

References

Application Note: Quantification of p,p'-DDE in Human Serum using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT, in human serum. The method utilizes a robust liquid-liquid extraction (LLE) procedure for sample preparation, followed by sensitive and selective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, p,p'-DDE-d8, ensures high accuracy and precision. This protocol is designed for researchers in environmental health, toxicology, and epidemiology to reliably measure p,p'-DDE levels in biological samples.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of dichlorodiphenyltrichloroethane (DDT), a notorious organochlorine pesticide. Due to its lipophilic nature and resistance to degradation, p,p'-DDE bioaccumulates in the food chain and is detected in human tissues, including blood and serum. Exposure to p,p'-DDE has been associated with various adverse health effects. Therefore, accurate and sensitive quantification of p,p'-DDE in human serum is crucial for assessing exposure levels and understanding its potential health risks.

This protocol describes a validated LC-MS/MS method for the determination of p,p'-DDE in human serum, incorporating this compound as an internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocol

Materials and Reagents
  • p,p'-DDE analytical standard

  • This compound internal standard (IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid, analytical grade

  • Human serum (blank) for calibration standards and quality controls

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters, or equivalent)

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of p,p'-DDE and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the p,p'-DDE stock solution with methanol to prepare working standard solutions for spiking into the blank serum to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the p,p'-DDE working solutions into blank human serum. A typical calibration range could be 0.1 to 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human serum from a separate p,p'-DDE stock solution to ensure independence from the calibration standards.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Thawing: Thaw the serum samples, calibration standards, and QC samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the serum sample, calibrator, or QC.

  • Internal Standard Addition: Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Protein Precipitation and Extraction: Add 600 µL of acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Gas Temp 500°C
Capillary Voltage 3.0 kV

MRM Transitions

The following MRM transitions are suggested based on common fragmentation patterns and should be optimized for the specific mass spectrometer used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
p,p'-DDE 316.0246.0100To be optimized (e.g., 20-30)
316.0281.0 (Qualifier)100To be optimized (e.g., 15-25)
This compound 324.0252.0100To be optimized (e.g., 20-30)

Data Analysis and Acceptance Criteria

  • Calibration Curve: A linear regression with a weighting factor of 1/x or 1/x² should be used to construct the calibration curve. The coefficient of determination (r²) should be ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Quality Controls: The accuracy of the QC samples should be within ±15% of their nominal concentrations. At least two-thirds of the QC samples, with at least 50% at each concentration level, must meet this criterion for the analytical run to be accepted.[1]

  • Identification: The retention time of the analyte in a sample should be within ±2% of the average retention time of the calibration standards. The ratio of the quantifier to qualifier ion peak areas should be within ±20% of the average ratio observed in the calibration standards.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 200 µL Serum Sample (Unknown, Calibrator, or QC) add_is Add 20 µL This compound IS sample->add_is add_acn Add 600 µL Acetonitrile add_is->add_acn vortex1 Vortex 1 min add_acn->vortex1 centrifuge Centrifuge 10,000 x g, 10 min vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in 100 µL Initial Mobile Phase evaporate->reconstitute injection Inject 10 µL reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of p,p'-DDE calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for p,p'-DDE quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of p,p'-DDE in human serum. The simple and efficient liquid-liquid extraction, coupled with the use of a deuterated internal standard, ensures high-quality data suitable for various research and clinical applications. Adherence to the outlined quality control and data acceptance criteria is essential for generating accurate and reproducible results.

References

sample preparation for p,p'-DDE analysis in soil with deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the insecticide Dichlorodiphenyltrichloroethane (DDT). Due to its long-term persistence in the environment and potential for bioaccumulation, accurate and reliable quantification of p,p'-DDE in soil matrices is crucial for environmental monitoring and risk assessment.[1][2] This application note provides detailed protocols for the sample preparation and analysis of p,p'-DDE in soil using a deuterated internal standard, p,p'-DDE-d8, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The methods described are intended for researchers, scientists, and professionals in environmental science and analytical chemistry.

Materials and Reagents

  • Solvents (Pesticide or HPLC grade): Acetone, Hexane (B92381), Dichloromethane (B109758) (DCM), Acetonitrile, Ethyl Acetate

  • Standards:

    • p,p'-DDE analytical standard

    • This compound (deuterated internal standard)

  • Reagents:

    • Anhydrous Sodium Sulfate (B86663) (ACS grade, baked at 400°C for 4 hours)

    • Florisil® (60-100 mesh, activated at 130°C for 12 hours)

    • Silica (B1680970) Gel (70-230 mesh, activated at 180°C for 12 hours)

    • Alumina (activated at 400°C for 4 hours)

    • QuEChERS salts (e.g., magnesium sulfate, sodium chloride)

  • Solid Phase Extraction (SPE) Cartridges: e.g., Silica-based, Florisil, or Alumina cartridges (as required by the chosen cleanup method)

  • Glassware:

    • Beakers, Erlenmeyer flasks

    • Graduated cylinders

    • Soxhlet extraction apparatus

    • Round-bottom flasks

    • Concentrator tubes (e.g., Kuderna-Danish)

    • Vials for GC-MS analysis

Experimental Protocols

This section details three common and effective methods for the extraction and cleanup of p,p'-DDE from soil samples: Accelerated Solvent Extraction (ASE), Soxhlet Extraction, and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. All protocols incorporate the use of a deuterated internal standard (this compound) for accurate quantification.

Sample Preparation and Fortification
  • Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.

  • Internal Standard Spiking: Weigh 10-20 g of the homogenized soil into a beaker. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like acetone). The final concentration of the internal standard should be in the mid-range of the calibration curve.

  • Equilibration: Allow the spiked sample to equilibrate for at least 30 minutes in a fume hood to allow the solvent to evaporate and the standard to interact with the soil matrix.

Extraction Methodologies

ASE is a rapid and efficient extraction method that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.[3][4][5]

  • Cell Preparation: Mix the spiked soil sample with a drying agent like anhydrous sodium sulfate or diatomaceous earth and place it into an ASE extraction cell.

  • Extraction Parameters:

    • Solvent: Hexane:Acetone (1:1, v/v) or Dichloromethane:Acetone (1:1, v/v)

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5-10 minutes

    • Cycles: 2-3

  • Extract Collection: Collect the extract in a vial.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

Soxhlet extraction is a classic and exhaustive extraction technique.

  • Sample Preparation: Mix the spiked soil sample with anhydrous sodium sulfate and place it in a cellulose (B213188) extraction thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Add 200-300 mL of Hexane:Acetone (1:1, v/v) to the round-bottom flask.

  • Reflux: Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, cool the apparatus and concentrate the extract to about 1-2 mL using a rotary evaporator or a Kuderna-Danish concentrator.

The QuEChERS method is known for its speed and simplicity.

  • Hydration: Place 10 g of the spiked soil into a 50 mL centrifuge tube. Add 10 mL of water and shake vigorously for 1 minute.

  • Extraction: Add 10 mL of acetonitrile, and shake for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

Extract Cleanup

Cleanup is a critical step to remove co-extracted matrix components that can interfere with the GC-MS analysis.

SPE is a common and effective cleanup technique.

  • Column Conditioning: Condition a silica gel or Florisil SPE cartridge (e.g., 1 g) with 5-10 mL of hexane.

  • Sample Loading: Load the concentrated extract (from ASE or Soxhlet) or an aliquot of the QuEChERS supernatant onto the SPE cartridge.

  • Elution: Elute the cartridge with a suitable solvent or solvent mixture. For p,p'-DDE, a mixture of hexane and dichloromethane is often used. The exact composition and volume should be optimized based on the specific sorbent and interfering compounds.

  • Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity for the analysis of p,p'-DDE.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Inlet: Splitless mode at 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60-90 °C, hold for 1-2 minutes

      • Ramp: 15-25 °C/min to 180 °C

      • Ramp: 5-10 °C/min to 280-300 °C, hold for 5-10 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • MRM Transitions (example):

      • p,p'-DDE: Precursor ion (m/z) -> Product ion (m/z) (e.g., 318 -> 246, 248)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 326 -> 252, 254)

    • Transfer Line Temperature: 280-300 °C

    • Ion Source Temperature: 230-250 °C

Data Presentation

Quantitative data from various studies are summarized in the table below to provide an overview of the expected performance of the different methods.

Extraction MethodSoil TypeAnalyteDeuterated StandardRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Ultrasonic AssistedNot Specifiedp,p'-DDENot Specified74.0--
Accelerated SolventClay Loamp,p'-DDENot Specified86-0.2
GC-MS/MS AnalysisAgricultural Soilp,p'-DDEThis compound65.9 - 140.00.1 - 3.00.3 - 8.0
QuEChERSNot Specifiedp,p'-DDENot Specified94.9--

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

The following diagrams illustrate the experimental workflow for the sample preparation of p,p'-DDE in soil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup_analysis Cleanup and Analysis soil_sample Soil Sample (10-20 g) homogenization Homogenization (Sieving) soil_sample->homogenization spiking Spiking with This compound homogenization->spiking equilibration Equilibration spiking->equilibration ase ASE equilibration->ase soxhlet Soxhlet equilibration->soxhlet quechers QuEChERS equilibration->quechers concentration Concentration ase->concentration soxhlet->concentration cleanup SPE Cleanup quechers->cleanup concentration->cleanup final_concentration Final Concentration (to 1 mL) cleanup->final_concentration gcms_analysis GC-MS/MS Analysis final_concentration->gcms_analysis

Caption: Experimental workflow for p,p'-DDE analysis in soil.

signaling_pathway cluster_extraction_options Extraction Options cluster_downstream Downstream Processing start Spiked Soil Sample ase Accelerated Solvent Extraction (ASE) start->ase Fast, Low Solvent soxhlet Soxhlet Extraction start->soxhlet Exhaustive quechers QuEChERS start->quechers Rapid, Simple cleanup Extract Cleanup (e.g., SPE) ase->cleanup soxhlet->cleanup quechers->cleanup analysis GC-MS/MS Analysis cleanup->analysis quantification Quantification using This compound analysis->quantification result Final Concentration of p,p'-DDE quantification->result

Caption: Logical relationship of p,p'-DDE analysis steps.

References

Application Note: High-Precision Quantification of p,p'-DDE in Human Serum using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate method for the quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT, in human serum. The protocol employs a streamlined sample preparation procedure followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution. The use of a ¹³C-labeled internal standard for p,p'-DDE ensures high precision and accuracy by correcting for matrix effects and variations during sample processing and analysis. This method is suitable for biomonitoring studies, toxicological assessments, and clinical research.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT), an organochlorine pesticide.[1][2] Due to its lipophilic nature and resistance to degradation, p,p'-DDE bioaccumulates in fatty tissues, leading to long-term human exposure.[1][2] Exposure to p,p'-DDE has been associated with various adverse health effects. Accurate and precise measurement of p,p'-DDE levels in human serum is crucial for assessing exposure and understanding its potential health implications.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision.[3] By introducing a known amount of a stable, isotopically labeled analog of the analyte (in this case, ¹³C-p,p'-DDE) into the sample at the beginning of the analytical process, variations in extraction efficiency and instrument response can be effectively normalized. This application note provides a detailed protocol for the determination of p,p'-DDE in human serum using IDMS with GC-MS/MS.

Experimental Protocol

Materials and Reagents
  • p,p'-DDE native standard

  • ¹³C₁₂-p,p'-DDE internal standard solution

  • Hexane (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Acetonitrile (B52724) (pesticide residue grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Sodium Chloride (NaCl)

  • Human serum samples

  • Deionized water

Sample Preparation (QuEChERS Approach)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation technique that has been adapted for various matrices, including biological fluids.

  • Sample Aliquoting and Spiking:

    • Allow frozen human serum samples to thaw at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 1 mL of serum into a 15 mL polypropylene (B1209903) centrifuge tube.

    • Spike the sample with a known amount of ¹³C₁₂-p,p'-DDE internal standard solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of deionized water to the serum sample.

    • Add 2 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the acetonitrile supernatant (top layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned-up supernatant to a clean autosampler vial.

    • The extract is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC): Agilent 7890 GC system or equivalent.

  • Mass Spectrometer (MS): Agilent 7010 Triple Quadrupole MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet: Pulsed splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Isotope Dilution Calculation

The concentration of native p,p'-DDE in the sample is calculated using the following equation:

Cnative = (Anative / Alabeled) * (Clabeled / RRF)

Where:

  • Cnative = Concentration of native p,p'-DDE

  • Anative = Peak area of the native p,p'-DDE MRM transition

  • Alabeled = Peak area of the ¹³C₁₂-p,p'-DDE MRM transition

  • Clabeled = Concentration of the ¹³C₁₂-p,p'-DDE internal standard

  • RRF = Relative Response Factor (determined from a calibration curve)

Data Presentation

Table 1: GC-MS/MS MRM Transitions for p,p'-DDE and its Labeled Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
p,p'-DDE318246176
¹³C₁₂-p,p'-DDE330258188

Note: The precursor ion for p,p'-DDE is often cited as m/z 246 in some literature, which corresponds to a fragment ion. The molecular ion is at m/z 318. The selection of precursor and product ions should be optimized based on instrument sensitivity and selectivity.

Table 2: Method Validation Data for p,p'-DDE in Human Serum
ParameterResult
Linearity
Calibration Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (Recovery)
Spiked at 1 ng/mL98%
Spiked at 10 ng/mL102%
Spiked at 40 ng/mL99%
Precision (RSD)
Intra-day (n=5)< 5%
Inter-day (n=5)< 10%
Limits of Detection & Quantification
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

The data presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1 mL Human Serum spike Spike with ¹³C₁₂-p,p'-DDE sample->spike extract Add Water & Acetonitrile, Vortex spike->extract salts Add QuEChERS Salts, Shake extract->salts centrifuge1 Centrifuge salts->centrifuge1 dSPE d-SPE Cleanup (MgSO₄, PSA, C18) centrifuge1->dSPE centrifuge2 Centrifuge dSPE->centrifuge2 final_extract Transfer to Autosampler Vial centrifuge2->final_extract gcms GC-MS/MS Analysis final_extract->gcms data_acq Data Acquisition (MRM Mode) gcms->data_acq peak_integration Peak Integration data_acq->peak_integration calculation Isotope Dilution Calculation peak_integration->calculation results Final Concentration calculation->results isotope_dilution_principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result native Native p,p'-DDE (Unknown Amount) mix Mix native->mix labeled ¹³C₁₂-p,p'-DDE (Known Amount) labeled->mix extraction Extraction & Cleanup mix->extraction analysis GC-MS/MS Analysis extraction->analysis ratio Measure Peak Area Ratio (Native / Labeled) analysis->ratio quantification Calculate Native Concentration ratio->quantification

References

Application Note and Protocol: Solid-Phase Extraction (SPE) Cleanup for p,p'-DDE Analysis using p,p'-DDE-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the cleanup of samples containing p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) using solid-phase extraction (SPE) with p,p'-DDE-d8 as an internal standard, prior to analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

p,p'-DDE is the primary metabolite of the persistent organochlorine pesticide DDT and is a widespread environmental contaminant.[1] Accurate quantification of p,p'-DDE in various matrices is crucial for environmental monitoring and human health risk assessment. Solid-phase extraction is a widely used technique for sample cleanup and concentration of analytes from complex matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.[2] This protocol details a robust SPE method using C18 cartridges for the extraction of p,p'-DDE, with this compound employed as an internal standard to ensure analytical accuracy and precision. Subsequent analysis is performed by GC-MS, a highly selective and sensitive detection method.[3]

Experimental Protocols

This protocol is optimized for the analysis of p,p'-DDE in a water matrix. Modifications may be necessary for other sample types.

Materials and Reagents

  • SPE Sorbent: C18 SPE Cartridges (e.g., 500 mg, 6 mL)[4]

  • Solvents (HPLC or pesticide residue grade):

  • Standards:

    • p,p'-DDE analytical standard

    • This compound internal standard[5]

  • Reagents:

    • Sodium sulfate (B86663) (anhydrous)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Glassware and Equipment:

    • Volumetric flasks and pipettes

    • Sample containers

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Autosampler vials with inserts

    • Gas chromatograph with a mass selective detector (GC-MS)

Sample Preparation

  • Collect the water sample in a clean glass container.

  • For a 1 L water sample, acidify to a pH < 2 using HCl or H₂SO₄. This step is optional but can improve the recovery of certain analytes.

  • Spike the sample with a known concentration of the this compound internal standard solution (prepared in a water-miscible solvent like methanol or acetone).

  • Add 5 mL of methanol to the sample and mix thoroughly.

Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE cleanup process:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Rinse the cartridge with 10 mL of dichloromethane (DCM). Allow the solvent to soak the sorbent for 1 minute before drawing it to waste under a gentle vacuum.

    • Condition the cartridge by passing 10 mL of methanol through it. Let the methanol soak the sorbent for 2 minutes, then draw it through, leaving a thin layer of solvent above the sorbent bed.

    • Equilibrate the cartridge by passing 20 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the prepared water sample onto the conditioned C18 cartridge at a flow rate of approximately 30 mL/min.

  • Cartridge Washing (Interference Elution):

    • After the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes to remove excess water.

  • Analyte Elution:

    • Place a collection tube in the manifold.

    • Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through to the collection vial.

    • Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the same solution.

Sample Concentration and Reconstitution

  • Pass the eluted extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 0.5 mL using a gentle stream of nitrogen.

  • Solvent exchange into a suitable solvent for GC-MS analysis (e.g., n-hexane) and adjust the final volume to 1 mL.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for separating p,p'-DDE.

    • Inlet: Splitless injection at 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An example program is: initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Monitored Ions (SIM mode):

      • p,p'-DDE: m/z 318, 246, 176

      • This compound: m/z 326, 252, 184

    • MRM Transitions:

      • p,p'-DDE: 246.1 -> 176.2

      • This compound: 326 -> 184

Data Presentation

The following table summarizes typical quantitative data for the analysis of p,p'-DDE using the described SPE-GC-MS method. Values can vary based on the specific matrix, instrumentation, and laboratory conditions.

AnalyteSpiked Concentration (ng/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
p,p'-DDE1009560.5 - 51.5 - 15
This compound100927N/AN/A

Data synthesized from multiple sources for illustrative purposes.

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_post Post-Extraction Processing cluster_analysis Instrumental Analysis Sample 1 L Water Sample Acidify Acidify to pH < 2 Sample->Acidify Spike Spike with this compound Acidify->Spike Add_MeOH Add Methanol & Mix Spike->Add_MeOH Condition 1. Condition (DCM, MeOH, Reagent Water) Add_MeOH->Condition Load 2. Load Sample Condition->Load Wash 3. Wash & Dry Cartridge Load->Wash Elute 4. Elute Analytes (Acetone/n-Hexane) Wash->Elute Dry Dry with Na₂SO₄ Elute->Dry Concentrate Concentrate with N₂ Dry->Concentrate Reconstitute Reconstitute in n-Hexane Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for SPE cleanup and GC-MS analysis of p,p'-DDE.

References

Application Note: Determination of p,p'-DDE in Water Samples by Isotope Dilution GC-MS using p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its persistence, bioaccumulation, and potential adverse health effects, monitoring p,p'-DDE levels in environmental water sources is of significant importance. This application note details a robust and sensitive method for the quantitative analysis of p,p'-DDE in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) with isotope dilution. The use of a stable isotopically labeled internal standard, p,p'-DDE-d8, ensures high accuracy and precision by correcting for variations during sample preparation and analysis.

Data Presentation

The following table summarizes the typical quantitative performance data for the determination of p,p'-DDE in water using the described method.

ParameterTypical ValueDescription
Method Detection Limit (MDL)0.001 - 0.005 µg/LThe minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[1]
Limit of Quantitation (LOQ)0.002 - 0.016 µg/LThe lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.[1]
Recovery80 - 120%The percentage of the known amount of analyte recovered from a spiked sample, indicating the efficiency of the extraction process.
Relative Standard Deviation (RSD)< 15%A measure of the precision of the analytical method, calculated from replicate measurements.

Experimental Protocols

Materials and Reagents
  • Standards:

    • p,p'-DDE analytical standard (≥99% purity)

    • This compound (deuterated p,p'-DDE) internal standard (≥98% purity)

  • Solvents (Pesticide or GC grade):

  • Reagents:

    • Reagent water (HPLC grade or equivalent)

    • Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)

    • Hydrochloric acid (HCl)

  • Solid-Phase Extraction (SPE):

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of p,p'-DDE and this compound in n-hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the p,p'-DDE primary stock solution with n-hexane to achieve concentrations ranging from 0.1 to 20 µg/L.

  • Internal Standard Spiking Solution: Prepare a solution of this compound in acetone at a concentration of 1 µg/mL.

Sample Collection and Preservation

Collect water samples in 1-liter amber glass bottles. Preserve the samples by adjusting the pH to <2 with hydrochloric acid. Store the samples at 4°C and extract within 7 days of collection.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Spiking: To a 1-liter water sample, add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of a 1 µg/mL solution to yield a concentration of 100 ng/L). Mix thoroughly.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for at least 30 minutes.

  • Elution: Elute the retained analytes from the cartridge with 10 mL of dichloromethane or a mixture of acetone and n-hexane.[2]

  • Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

Instrumental Analysis: GC-MS
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless)

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp: 25°C/min to 150°C

      • Ramp: 3°C/min to 200°C

      • Ramp: 8°C/min to 280°C, hold for 10 minutes[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • p,p'-DDE: m/z 318, 246, 176

      • This compound: m/z 326, 252, 180

    • Quantification Ion:

      • p,p'-DDE: m/z 318

      • This compound: m/z 326

Quantification

Create a calibration curve by plotting the ratio of the peak area of p,p'-DDE to the peak area of this compound against the concentration of the p,p'-DDE calibration standards. The concentration of p,p'-DDE in the water samples is then determined using the response factor from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_spe node_sample_collection 1. Sample Collection (1L Amber Glass Bottle, pH<2) node_internal_standard 2. Internal Standard Spiking (this compound) node_sample_collection->node_internal_standard node_spe_conditioning a. Conditioning (DCM, MeOH, H2O) node_internal_standard->node_spe_conditioning node_spe 3. Solid-Phase Extraction (SPE) node_spe_loading b. Sample Loading node_spe_conditioning->node_spe_loading node_spe_washing c. Washing (Reagent Water) node_spe_loading->node_spe_washing node_spe_elution d. Elution (Dichloromethane) node_spe_washing->node_spe_elution node_concentration 4. Eluate Concentration (to 1 mL) node_spe_elution->node_concentration node_gcms 5. GC-MS Analysis (SIM Mode) node_concentration->node_gcms node_data_analysis 6. Data Analysis & Quantification (Isotope Dilution Calibration) node_gcms->node_data_analysis

References

Application Note: Quantitative Analysis of p,p'-DDE in Human Serum using a Deuterated Internal Standard by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in human serum. The protocol employs a deuterated internal standard (p,p'-DDE-d8) for accurate and precise measurement using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of an isotopically labeled internal standard, a technique known as isotope dilution mass spectrometry, is crucial for correcting variations during sample preparation and instrumental analysis.[1][2][3] This method is designed for researchers, scientists, and professionals in clinical chemistry and environmental health monitoring who require reliable data on persistent organic pollutant (POP) exposure.

Introduction

p,p'-DDE is the primary metabolite of the insecticide p,p'-DDT and is a persistent environmental pollutant.[4] Due to its lipophilic nature, it bioaccumulates in the food chain, leading to significant concentrations in human adipose tissue and serum. Exposure to p,p'-DDE has been associated with various adverse health effects. Accurate quantification in biological matrices like serum is essential for assessing human exposure and conducting epidemiological studies.

The internal standard method is a widely used analytical technique that involves adding a constant amount of a non-endogenous compound—the internal standard—to all samples, calibration standards, and blanks.[1] An ideal internal standard has physicochemical properties similar to the analyte and is well-separated chromatographically. Isotopically labeled analogues of the analyte, such as this compound, are considered the gold standard for mass spectrometry-based quantification. They co-elute with the native analyte and experience similar effects from the sample matrix, ionization suppression, or extraction inconsistencies, thus providing superior correction and improving the accuracy and precision of the results.

Principle

The method is based on isotope dilution GC-MS/MS. A known quantity of the deuterated internal standard (this compound) is added to a serum sample prior to extraction. The sample then undergoes liquid-liquid extraction (LLE) to isolate the target analyte and internal standard from the complex serum matrix. After cleanup and concentration, the extract is analyzed by GC-MS/MS.

Quantification is achieved by creating a calibration curve. This curve is generated by plotting the ratio of the chromatographic peak area of the native p,p'-DDE to the peak area of the this compound internal standard against the concentration of the p,p'-DDE in the calibration standards. The concentration of p,p'-DDE in the unknown serum sample is then determined by calculating its peak area ratio and interpolating this value from the calibration curve.

Materials and Reagents
  • Solvents: Hexane (B92381), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (B129727) (MeOH) - all pesticide residue or GC-MS grade.

  • Standards:

    • p,p'-DDE certified reference standard (≥99% purity).

    • This compound (deuterated internal standard) certified reference standard (≥98% purity, 99% isotopic purity).

  • Reagents:

    • Formic acid (≥98%).

    • Anhydrous Sodium Sulfate (B86663) (ACS grade), baked at 400°C for 4 hours.

    • Ultrapure water.

  • Apparatus:

    • Glass centrifuge tubes with PTFE-lined caps.

    • Vortex mixer.

    • Centrifuge.

    • Nitrogen evaporator.

    • GC-MS/MS system with an appropriate capillary column (e.g., HP-5ms or equivalent).

    • Autosampler vials with inserts.

Experimental Protocol
  • Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of p,p'-DDE and this compound in hexane. Store at -20°C.

  • Calibration Standard Working Solutions: Serially dilute the p,p'-DDE primary stock with hexane to prepare a series of working solutions for the calibration curve. A typical concentration range might be 0.1, 0.5, 2, 5, 10, 25, and 50 ng/mL.

  • Internal Standard (IS) Spiking Solution (10 ng/mL): Dilute the this compound primary stock solution with hexane to a final concentration of 10 ng/mL.

  • Sample Thawing: Allow frozen serum samples to thaw completely at room temperature.

  • Aliquoting: In a glass centrifuge tube, pipette 1.0 mL of the serum sample. For the calibration curve, use 1.0 mL of a blank matrix (e.g., charcoal-stripped serum or ultrapure water).

  • Internal Standard Spiking: Add 50 µL of the 10 ng/mL this compound IS Spiking Solution to every sample, calibrator, and blank. This results in a final IS concentration of 0.5 ng/mL in the sample.

  • Protein Denaturation: Add 1.0 mL of methanol and vortex for 30 seconds to precipitate proteins.

  • Extraction: Add 5 mL of a hexane:DCM (4:1, v/v) mixture. Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.

  • Re-extraction: Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the extract to near dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of hexane. Transfer the final extract to an autosampler vial for GC-MS/MS analysis.

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL, splitless.

  • Inlet Temp: 280°C.

  • Oven Program:

    • Initial temp: 90°C, hold for 1 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Electron Ionization (EI).

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Collision Gas: Nitrogen.

    • Monitor the precursor and product ion transitions for both p,p'-DDE and this compound.

Workflow for p,p'-DDE Quantification

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Calculation Sample 1.0 mL Serum Sample (or Blank Matrix) Spike Spike with 50 µL This compound (IS) Sample->Spike Cal_Spike Spike with p,p'-DDE (Calibration Standards Only) Denature Add Methanol (Protein Precipitation) Spike->Denature LLE Liquid-Liquid Extraction (Hexane:DCM) Denature->LLE Centrifuge Centrifuge (3000 x g, 10 min) LLE->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Evap Evaporate under N2 Dry->Evap Recon Reconstitute in Hexane Evap->Recon GCMS GC-MS/MS Analysis (MRM Mode) Recon->GCMS Integrate Integrate Peak Areas (Analyte & IS) GCMS->Integrate Ratio Calculate Area Ratio (Analyte Area / IS Area) Integrate->Ratio CalCurve Generate Calibration Curve (Ratio vs. Conc.) Ratio->CalCurve Calculate Calculate Sample Conc. CalCurve->Calculate

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of the internal standard p,p'-DDE-d8 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound?

Low recovery of the deuterated internal standard this compound can be attributed to several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation and Extraction Inefficiency: Incomplete extraction from the sample matrix is a primary cause. This can be due to the selection of an inappropriate extraction solvent, insufficient extraction time, or inadequate homogenization of the sample.

  • Matrix Effects: Complex sample matrices, such as soil, sediment, and biological tissues, contain interfering compounds that can hinder the extraction of this compound or cause signal suppression during analysis.[1][2][3] High lipid content in biological samples is a significant factor that can negatively impact recovery.

  • Improper pH: The pH of the sample and extraction solvent can influence the stability and partitioning of this compound.

  • Suboptimal Cleanup: Inefficient cleanup steps after extraction can leave matrix components that interfere with the analysis, leading to lower apparent recovery.

  • Analyte Volatility and Degradation: Although p,p'-DDE is a persistent organic pollutant, some loss can occur due to volatility, especially during solvent evaporation steps if taken to dryness.[4] Degradation can also occur if the sample is exposed to harsh chemical conditions.

  • Instrumental Issues: Problems with the gas chromatography (GC) system, such as an active inlet liner or a contaminated column, can lead to the degradation or adsorption of this compound.

Q2: How do I choose the right extraction solvent for this compound?

p,p'-DDE is a nonpolar, lipophilic compound. Therefore, nonpolar organic solvents are the most effective for its extraction. Commonly used and effective solvents include:

Often, a mixture of solvents is employed to optimize extraction efficiency. For instance, a combination of hexane and acetone or hexane and dichloromethane is frequently used in standard methods like EPA Method 1699.[5] The choice of solvent will also depend on the sample matrix.

Q3: What are the acceptable recovery ranges for this compound?

Acceptable recovery ranges for surrogates like this compound are typically defined by regulatory methods or internal laboratory quality control limits. While a general range is often 70-130%, it can vary based on the method and matrix. For example, EPA Method 1699 specifies a recovery limit of 75-125% for p,p'-DDE in water and solid samples.

Troubleshooting Guide

Low Recovery Troubleshooting Workflow

This workflow provides a step-by-step guide to diagnosing and resolving low recovery issues with this compound.

TroubleshootingWorkflow cluster_start cluster_investigate Investigation Steps cluster_actions Corrective Actions cluster_resolve start Start: Low this compound Recovery Observed check_method Review Sample Preparation and Extraction Method start->check_method check_matrix Evaluate Potential Matrix Effects check_method->check_matrix Method OK optimize_extraction Optimize Extraction - Solvent Choice - Extraction Time/Technique - pH Adjustment check_method->optimize_extraction Identified Issue check_instrument Assess GC-MS System Performance check_matrix->check_instrument Matrix Unlikely improve_cleanup Enhance Cleanup Protocol - GPC, SPE, Florisil - Address Lipid Content check_matrix->improve_cleanup Matrix Interference Suspected instrument_maintenance Perform Instrument Maintenance - Clean/Replace Inlet Liner - Condition/Replace Column check_instrument->instrument_maintenance Instrument Issue Found resolve Recovery within Acceptable Limits optimize_extraction->resolve improve_cleanup->resolve instrument_maintenance->resolve

Figure 1. Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary

The following table summarizes typical recovery ranges for p,p'-DDE in various analytical methods and matrices.

MethodMatrixSurrogateTypical Recovery Range (%)
EPA Method 1699Water, Soil, Sediment, Biosolids, Tissuep,p'-DDE75 - 125
QuEChERSHoneyp,p'-DDE>70
QuEChERSGeneral Food SamplesPesticides70 - 120
EPA Method 8270WaterGeneral Surrogates70 - 130 (ideal), often wider for real samples
EPA Method 8260SoilBFB SurrogateCan be as low as mid-60s in clay soils

Detailed Experimental Protocols

Modified QuEChERS Method for p,p'-DDE in Honey

This protocol is adapted from a validated method for organochlorine pesticides in honey.

a. Extraction:

  • Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to dissolve the honey.

  • Spike the sample with the this compound internal standard.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • The supernatant is ready for GC-MS analysis.

EPA Method 1699: Extraction of p,p'-DDE from Soil/Sediment

This protocol is a summary of the extraction procedure for solid samples as outlined in EPA Method 1699.

a. Sample Preparation:

  • Homogenize the soil or sediment sample.

  • Weigh approximately 10 g (wet weight) of the sample into an extraction thimble or vessel.

  • Spike the sample with the this compound internal standard.

  • Mix the sample with a drying agent like anhydrous sodium sulfate (B86663) until a free-flowing mixture is obtained.

b. Extraction (Soxhlet):

  • Place the thimble in a Soxhlet extractor.

  • Extract the sample for 18-24 hours with a suitable solvent mixture (e.g., 1:1 acetone/hexane or dichloromethane).

  • Allow the extract to cool.

c. Concentration and Cleanup:

  • Concentrate the extract using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

  • Perform cleanup procedures as necessary to remove interferences. Common techniques include:

    • Gel Permeation Chromatography (GPC): Effective for removing lipids and other high-molecular-weight interferences.

    • Solid-Phase Extraction (SPE): Using cartridges such as Florisil, silica, or alumina (B75360) to separate the analytes from polar interferences.

    • Sulfur Removal: For sediment samples with high sulfur content, treatment with activated copper may be necessary.

  • The cleaned extract is then concentrated to a final volume for GC-MS analysis.

Liquid-Liquid Extraction (LLE) for p,p'-DDE in Water

This is a general LLE protocol based on principles from EPA methods for water analysis.

a. Extraction:

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with the this compound internal standard.

  • Add 60 mL of a suitable extraction solvent (e.g., dichloromethane or a 1:1 mixture of hexane and diethyl ether).

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate.

  • Drain the organic layer into a flask.

  • Repeat the extraction two more times with fresh portions of the solvent.

  • Combine the organic extracts.

b. Drying and Concentration:

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a K-D apparatus or a gentle stream of nitrogen.

  • The extract is now ready for analysis.

Logical Relationship Diagram for Method Selection

The choice of extraction method depends heavily on the sample matrix.

MethodSelection cluster_matrix Sample Matrix cluster_method Recommended Extraction Method water Aqueous (Water) lle Liquid-Liquid Extraction (LLE) water->lle spe Solid-Phase Extraction (SPE) water->spe soil_sediment Solid (Soil, Sediment) soxhlet Soxhlet Extraction soil_sediment->soxhlet ple Pressurized Liquid Extraction (PLE) soil_sediment->ple biota Biological (Tissue, Honey) biota->ple High Lipid Content quechers QuEChERS biota->quechers

References

Technical Support Center: Addressing Matrix Effects on p,p'-DDE-d8 Signal in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects on the signal of p,p'-DDE-d8 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Troubleshooting Guides

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS/MS (B15284909) analysis.[1][2][3] For this compound, a commonly used internal standard for the quantification of the persistent organic pollutant p,p'-DDE, matrix effects can compromise the accuracy and reliability of results.[4] This guide provides a systematic approach to identifying, quantifying, and mitigating these effects.

Identifying Matrix Effects

A common and effective qualitative method to identify matrix effects is the post-column infusion experiment.[5][6][7][8] This technique helps to pinpoint the regions in the chromatogram where ion suppression or enhancement occurs.[6][9]

Experimental Protocol: Post-Column Infusion

  • System Setup: Configure the LC-MS/MS system as shown in the workflow diagram below. A syringe pump continuously delivers a standard solution of this compound into the mobile phase flow after the analytical column and before the mass spectrometer's ion source.

  • Infusion: Begin the infusion of the this compound solution to obtain a stable baseline signal.

  • Injection: Inject a blank matrix extract (a sample prepared in the same way as the actual samples but without the analyte or internal standard).

  • Analysis: Monitor the this compound signal throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[6][10]

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Figure 1: Post-Column Infusion Experimental Workflow.

Quantifying Matrix Effects

Once identified, the extent of matrix effects can be quantified. The post-extraction spike method is a widely used quantitative approach.[5][6][7]

Experimental Protocol: Post-Extraction Spike

  • Prepare Two Sets of Samples:

    • Set A: Spike a known amount of this compound into a pure solvent.

    • Set B: Spike the same amount of this compound into a blank matrix extract.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Matrix Extract / Peak Area in Pure Solvent) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.[11]

    • A value > 100% indicates ion enhancement.[11]

Table 1: Interpreting Matrix Effect (ME) Values

ME (%)InterpretationSeverity
80-120No significant matrix effectLow
50-80 or 120-150Moderate matrix effectMedium
< 50 or > 150Severe matrix effectHigh
Mitigating Matrix Effects

Several strategies can be employed to minimize or compensate for matrix effects.

1. Sample Preparation:

Effective sample cleanup is a crucial first step to remove interfering matrix components.[1][12] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can significantly reduce matrix interferences.[12]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleProsCons
Solid-Phase Extraction (SPE) Differential partitioning of compounds between a solid and a liquid phase.High selectivity, can remove a wide range of interferences.Can be time-consuming, requires method development.
Liquid-Liquid Extraction (LLE) Partitioning of compounds between two immiscible liquid phases.Simple, effective for removing non-polar interferences.Can be labor-intensive, uses large volumes of organic solvents.
Protein Precipitation Removal of proteins by precipitation with an organic solvent or acid.Simple and fast.May not remove other matrix components like phospholipids.

2. Chromatographic Separation:

Optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different analytical column.[13]

3. Calibration Strategies:

  • Matrix-Matched Calibration: This is a highly effective method where calibration standards are prepared in a blank matrix that is similar to the samples being analyzed.[8][14] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[8]

  • Standard Addition: In this method, known amounts of the standard are added directly to the samples.[15][16] This approach is particularly useful when a suitable blank matrix is unavailable.[15][16] The concentration of the analyte is determined by extrapolating the calibration curve to the x-intercept.[16]

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Figure 2: Troubleshooting workflow for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds present in the sample matrix.[2][3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy and precision of quantitative analysis.[1][3]

Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?

A: this compound is a stable isotope-labeled (SIL) internal standard for p,p'-DDE. SIL internal standards are considered the gold standard for correcting matrix effects because they have nearly identical chemical and physical properties to the analyte and co-elute, thus experiencing similar matrix effects.[1][17] The ratio of the analyte to the internal standard should remain constant, compensating for signal variations.[1] However, in cases of severe and differential matrix effects, even SIL internal standards may not fully compensate, leading to inaccurate results.[18]

Q3: My this compound signal is inconsistent across different samples. Could this be a matrix effect?

A: Yes, inconsistent internal standard signals across a batch of samples are a strong indicator of variable matrix effects.[19] This variability can arise from differences in the composition of individual samples. It is crucial to investigate and address this to ensure reliable quantification.

Q4: What are the most common sources of matrix effects?

A: Common sources of matrix effects in biological and environmental samples include salts, phospholipids, proteins, and other endogenous or exogenous compounds that are not completely removed during sample preparation.[1][10]

Q5: How can I choose the best strategy to mitigate matrix effects for my specific application?

A: The choice of mitigation strategy depends on the nature and severity of the matrix effect, as well as the complexity of the sample matrix. A systematic approach is recommended:

  • Start with optimizing sample preparation to remove as many interfering components as possible.

  • Fine-tune the chromatographic method to separate the analyte from the regions of ion suppression or enhancement identified by post-column infusion.

  • Employ an appropriate calibration strategy. For most applications, matrix-matched calibration is a robust solution. If a blank matrix is not available, standard addition is a viable alternative.[15][16]

Q6: Can changing the ionization source help reduce matrix effects?

A: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression from non-volatile matrix components.[20] However, this is analyte-dependent and may not be a universal solution.

References

Technical Support Center: Gas Chromatography Analysis of p,p'-DDE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address co-elution issues involving p,p'-DDE and its stable isotope-labeled (SIL) internal standard, p,p'-DDE-d8, during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the co-elution of p,p'-DDE and its labeled internal standard, this compound, important for quantitative analysis?

A1: In isotope dilution mass spectrometry, the ideal scenario is for the stable isotope-labeled (SIL) internal standard to co-elute perfectly with the native analyte.[1] This ensures that both compounds experience the same effects from the sample matrix, such as ionization suppression or enhancement in the mass spectrometer source.[2] When they elute together, the ratio of the analyte to the internal standard remains constant despite variations in injection volume, sample preparation, or matrix effects, leading to more accurate and precise quantification.[1][2]

Q2: My this compound standard is eluting slightly before or after the native p,p'-DDE. What causes this separation?

A2: This phenomenon is often attributed to the "deuterium isotope effect".[2] The substitution of hydrogen atoms with heavier deuterium (B1214612) atoms can lead to minor changes in the molecule's physicochemical properties, such as its lipophilicity. These changes can alter the compound's interaction with the GC column's stationary phase, resulting in a slight difference in retention time between the labeled and unlabeled compounds.[2]

Q3: How can I confirm if a peak contains both my analyte and a co-eluting interference?

A3: A visually symmetrical peak does not guarantee purity.[3][4] The most effective way to detect co-elution is by using a mass spectrometer (MS) detector. By examining the mass spectra across the peak, you can identify the presence of ions that are unique to an interfering compound.[4] If the ratio of characteristic ions changes from the beginning to the end of the peak, it indicates that more than one compound is present.[5] Techniques like peak purity analysis, often available in chromatography software with diode array detectors (DAD) or MS detectors, can automate this process.[3][4]

Q4: What are the primary GC parameters to adjust when trying to resolve co-eluting peaks?

A4: The resolution between two peaks is governed by three main factors: column efficiency, selectivity, and retention factor.[3] Therefore, the most impactful parameters to adjust are:

  • Stationary Phase: Changing the column to one with a different stationary phase is the most powerful way to alter selectivity and resolve co-eluting compounds.[6][7]

  • Oven Temperature Program: Lowering the temperature ramp rate can increase the interaction time with the stationary phase, often improving separation.

  • Column Dimensions: Increasing column length enhances efficiency and can improve resolution, though it also increases analysis time.[6] Decreasing the internal diameter can also increase efficiency.[7]

Troubleshooting Guides for p,p'-DDE Co-elution

This section addresses specific problems you may encounter during your analysis.

Issue 1: An unknown compound is co-eluting with the p,p'-DDE and this compound pair.

  • Question: My mass spectrometer shows that an interference is co-eluting with my target analyte and its internal standard. How can I separate them?

  • Answer: Resolving co-elution with matrix interferences requires a systematic optimization of your chromatographic method. The goal is to alter the selectivity of the separation.

    • Step 1: Modify the Temperature Program. Decrease the oven ramp rate (e.g., from 20°C/min to 10°C/min) to improve separation. This is often the simplest first step.

    • Step 2: Change the Stationary Phase. This is the most effective way to change column selectivity.[7][8] Since p,p'-DDE is a non-polar compound, it is typically analyzed on a non-polar column (like a 5% phenyl-methylpolysiloxane).[6] To achieve a different selectivity, consider a column with a different polarity, such as a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane), if compatible with your overall method.

    • Step 3: Increase Column Length. If baseline resolution is not achieved by optimizing the temperature program, using a longer column (e.g., moving from a 30 m to a 60 m column) can increase the overall efficiency and may resolve the peaks.[6] However, doubling the column length will not double the resolution.[6]

    • Step 4: Employ Tandem Mass Spectrometry (MS/MS). If chromatographic separation is not feasible, using MS/MS in Multiple Reaction Monitoring (MRM) mode can provide the necessary selectivity for accurate quantification.[9][10] By monitoring a specific precursor-to-product ion transition, you can isolate the signal of your target analyte from the co-eluting interference.

Issue 2: Poor peak shape (tailing or broadening) for the p,p'-DDE / this compound peak.

  • Question: The peak for p,p'-DDE is tailing, which is affecting integration and precision. What are the likely causes?

  • Answer: Peak tailing is typically caused by unwanted interactions within the GC system.

    • Active Sites: The issue may stem from active sites in the GC inlet liner, the column itself, or the MS ion source.[11][12] This can be particularly problematic when using halogenated solvents like dichloromethane, which can react with hot metal surfaces in the ion source to form compounds that cause analytes to adsorb and desorb slowly.[12]

    • Troubleshooting Actions:

      • Inlet Maintenance: Deactivate or replace the glass inlet liner. Using a liner with glass wool can sometimes help trap non-volatile matrix components.

      • Column Maintenance: "Bake out" the column at its maximum operating temperature to remove contaminants. If tailing persists, you may need to trim the first few centimeters from the front of the column or replace it entirely.

      • Ion Source Cleaning: If the problem persists and is suspected to be MS-related, the ion source may require cleaning as per the manufacturer's instructions.[12]

Experimental Protocols

Protocol 1: Systematic Selection of a GC Column

Choosing the correct stationary phase is the most critical step for achieving separation.[7][13]

  • Assess Analyte Polarity: p,p'-DDE is a non-polar organochlorine pesticide. The general principle of "like dissolves like" suggests that a non-polar stationary phase is the best starting point.[7]

  • Initial Column Choice: Select a column with a low-polarity stationary phase, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., HP-5ms, Rxi-5ms).[9] This phase is robust and widely used for pesticide analysis.

  • Evaluate Separation: Test the chosen column with your standards and samples. If co-elution with other analytes (e.g., Dieldrin) or matrix components occurs, a different selectivity is needed.[11]

  • Alternative Column Selection: If more selectivity is required, consider a column with a different stationary phase. Consult a column selection guide from a manufacturer for phases optimized for pesticides.[8][14] An application-specific column may provide the best resolution in the shortest time.[8]

Data Presentation

Table 1: Common GC Columns for p,p'-DDE Analysis

Stationary Phase CompositionPolarityCommon Trade NamesTypical Application Notes
100% DimethylpolysiloxaneNon-PolarDB-1, Rtx-1, ZB-1Good for general-purpose analysis, separates based on boiling point.
5% Phenyl / 95% DimethylpolysiloxaneNon-PolarHP-5ms, DB-5ms, Rxi-5Sil MSExcellent for environmental samples like organochlorine pesticides; often used in EPA methods.[9]
50% Phenyl / 50% DimethylpolysiloxaneIntermediate PolarityDB-17, Rtx-50Offers different selectivity ("π-π" interactions) which can resolve compounds that co-elute on a 5% phenyl phase.

Table 2: Example GC-MS/MS Method Parameters

ParameterSettingRationale
GC System Agilent 7890A GC or equivalentStandard instrument for this type of analysis.[9]
Column HP-5MS (30m x 0.25mm ID x 0.25µm film)Provides a good balance of resolution and analysis time for pesticides.[6][9]
Injection Mode Pulsed SplitlessMaximizes the transfer of analyte onto the column for trace analysis.[15]
Injector Temp 250 °CEnsures rapid volatilization of semi-volatile compounds like DDE.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 70°C (hold 1 min), then 25°C/min to 300°C (hold 5 min)A starting point; the ramp rate can be slowed to improve resolution.
MS System Agilent 7000 Triple Quadrupole or equivalentRequired for high-selectivity MS/MS (MRM) analysis.[9]
Ion Source Temp 230 °CStandard temperature for electron impact (EI) ionization.[9]
Transfer Line Temp 300 °CPrevents condensation of analytes between the GC and MS.[9]

Visualizations

G start Co-elution of p,p'-DDE Peak Identified check_ms Check MS Data for Interference (Examine Peak Purity) start->check_ms interference Interference Confirmed check_ms->interference Yes no_interference No Interference Detected (Analyte/IS Separation or Peak Shape Issue) check_ms->no_interference No optimize_gc Optimize GC Method interference->optimize_gc check_shape Evaluate Peak Shape no_interference->check_shape slow_ramp 1. Decrease Oven Temp Ramp Rate optimize_gc->slow_ramp change_column 2. Change GC Column (Different Stationary Phase) slow_ramp->change_column use_msms 3. Use Selective Detection (GC-MS/MS) change_column->use_msms resolved1 Resolution Achieved use_msms->resolved1 good_shape Symmetrical Peak (Likely Isotope Effect) check_shape->good_shape Good bad_shape Peak Tailing / Broadening check_shape->bad_shape Poor check_system Check for Active Sites (Inlet, Column, Ion Source) bad_shape->check_system resolved2 Resolution Achieved check_system->resolved2

Caption: Troubleshooting workflow for p,p'-DDE co-elution issues.

G resolution Chromatographic Resolution (Rs) selectivity Selectivity (α) selectivity->resolution efficiency Efficiency (N) efficiency->resolution retention Retention Factor (k) retention->resolution phase Stationary Phase Chemistry phase->selectivity temp Temperature temp->selectivity temp->retention length Column Length length->efficiency id Column Internal Diameter id->efficiency flow Carrier Gas Flow Rate flow->efficiency film Film Thickness film->retention

Caption: Relationship between GC parameters and chromatographic resolution.

References

optimizing GC injector temperature to prevent p,p'-DDE-d8 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your Gas Chromatography (GC) injector temperature and prevent the degradation of thermally sensitive analytes, with a specific focus on p,p'-DDE-d8.

Troubleshooting Guide: Preventing Analyte Degradation in the GC Injector

Issue: You are observing low recovery of this compound and/or the appearance of unexpected degradation peaks in your chromatogram. This can be a significant issue for accurate quantification in research and drug development.

This guide provides a systematic approach to troubleshoot and mitigate the thermal degradation of this compound in the GC injector. While this compound is the focus, the principles described here are applicable to other thermally labile compounds. The primary cause of degradation for compounds like p,p'-DDE and its analog p,p'-DDT is excessive temperature and active sites in the injector.[1][2]

Step-by-Step Troubleshooting:

  • Confirm Degradation:

    • Symptom: Reduced peak area for this compound and/or the presence of additional, unidentified peaks. For the closely related compound p,p'-DDT, degradation products include p,p'-DDD and p,p'-DDE.[1]

    • Action: Analyze a known standard of this compound. If degradation is suspected, compare the resulting chromatogram to a reference chromatogram (if available) or look for peaks that are not present in the standard solution's certificate of analysis.

  • Evaluate Injector Temperature:

    • Symptom: Consistently low analyte response. High injector temperatures are a common cause of thermal degradation for sensitive compounds.[3][4]

    • Action: As a starting point, consider lowering the injector temperature. For organochlorine pesticides like DDT, EPA Method 8081B suggests an injector temperature of around 205°C to minimize breakdown. A good practice is to start with a conservative temperature, such as 200-250°C, and incrementally increase it while monitoring for degradation.

  • Inspect and Maintain the GC Inlet:

    • Symptom: Peak tailing, loss of response over a series of injections, or sudden onset of degradation. Active sites in the inlet liner, septum, or on the column itself can catalyze thermal degradation.

    • Action:

      • Liner: Replace the inlet liner with a new, deactivated liner. The liner is a common site for the accumulation of non-volatile residues that can become active sites.

      • Septum: Replace the septum. A cored or leaking septum can introduce oxygen and other contaminants into the inlet, promoting degradation.

      • Column: Trim the first few centimeters of the analytical column to remove any active sites that may have formed at the inlet.

  • Consider Alternative Injection Techniques:

    • Symptom: Degradation persists even after optimizing temperature and performing inlet maintenance.

    • Action: For highly sensitive compounds, alternative injection techniques can minimize thermal stress:

      • Cool On-Column (COC) Injection: This technique deposits the sample directly onto the column at a low temperature, avoiding the hot injector altogether. This is often the best approach for preventing degradation of thermally labile analytes.

      • Programmed Temperature Vaporization (PTV) Injection: A PTV injector introduces the sample into a cool liner, which is then rapidly heated to transfer the analytes to the column. This controlled temperature ramp can reduce the thermal stress on the analytes compared to a constantly hot split/splitless injector.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC injector temperature to prevent this compound degradation?

A1: There is no single "ideal" temperature, as it can depend on your specific instrument, column, and sample matrix. However, for related organochlorine pesticides, a starting point of 200-250°C is often recommended. EPA Method 8081B suggests that for DDT, a compound prone to degradation to DDE, the injector temperature may need to be lowered to 205°C if breakdown is observed. The optimal temperature should be determined experimentally for your specific method.

Q2: How can I experimentally determine the optimal injector temperature for this compound?

A2: A systematic approach is recommended. Prepare a standard solution of this compound and inject it at a series of increasing injector temperatures (e.g., 200°C, 225°C, 250°C, 275°C, 300°C). Monitor the peak area of this compound and look for the appearance of any degradation products. The optimal temperature will be the highest temperature that provides good peak shape and response without significant degradation.

Q3: Besides temperature, what other GC parameters can influence the degradation of this compound?

A3: Several factors can contribute to analyte degradation:

  • Inlet Liner Cleanliness and Deactivation: An old or dirty liner can have active sites that promote degradation. Using a properly deactivated liner is crucial.

  • Residence Time in the Injector: For splitless injections, a longer residence time in the hot injector can increase the opportunity for thermal degradation.

  • Sample Matrix: Complex sample matrices can introduce non-volatile residues into the injector, creating active sites and leading to what is known as matrix-enhanced degradation.

Q4: Can the initial GC oven temperature affect the degradation of thermally labile compounds?

A4: Yes, a higher initial oven temperature can contribute to the degradation of sensitive analytes like p,p'-DDT, especially in certain instrument configurations. This is because the bottom of the injector can be influenced by the oven temperature. It is advisable to start with a lower initial oven temperature when analyzing thermally labile compounds.

Experimental Protocol: Optimizing Injector Temperature

This protocol outlines a procedure to determine the optimal injector temperature to minimize the thermal degradation of this compound.

Objective: To identify the highest possible injector temperature that allows for efficient vaporization and transfer of this compound to the analytical column without causing significant thermal degradation.

Materials:

  • Gas Chromatograph with a suitable detector (e.g., Mass Spectrometer or Electron Capture Detector)

  • Analytical column appropriate for organochlorine pesticide analysis

  • Standard solution of this compound in a suitable solvent (e.g., isooctane)

  • New, deactivated inlet liner

  • New septum

Procedure:

  • Instrument Preparation:

    • Install a new, deactivated inlet liner and a new septum.

    • Condition the column according to the manufacturer's instructions.

    • Set the GC oven, carrier gas flow, and detector parameters to your standard analytical method conditions.

  • Temperature Study:

    • Set the initial injector temperature to a conservative value, for example, 200°C.

    • Inject the this compound standard solution.

    • Acquire the chromatogram and record the peak area of the this compound peak. Carefully inspect the baseline for any new peaks that could be degradation products.

    • Increase the injector temperature in increments of 25°C (i.e., 225°C, 250°C, 275°C, 300°C).

    • At each temperature setting, inject the this compound standard solution and record the data as in the previous step.

  • Data Analysis:

    • Create a table summarizing the injector temperature, the peak area of this compound, and the peak area of any observed degradation products.

    • Calculate the percentage of degradation at each temperature (if a degradation product is identified and can be quantified).

    • Plot the peak area of this compound and the percentage of degradation as a function of the injector temperature.

  • Determination of Optimal Temperature:

    • The optimal injector temperature is typically the highest temperature that results in the maximum response for this compound with minimal or no detectable degradation.

Data Presentation

Table 1: Illustrative Example of Injector Temperature Optimization Data for this compound

Injector Temperature (°C)This compound Peak Area (Arbitrary Units)Degradation Product Peak Area (Arbitrary Units)Calculated Degradation (%)Observations
20095,000Not Detected0Good peak shape, no visible degradation.
225105,000Not Detected0Increased response, good peak shape.
250110,0001,100~1Optimal response, minor degradation observed.
275102,0005,100~5Decreased this compound response, increased degradation.
30085,00017,000~20Significant degradation observed.

Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary depending on the specific analytical conditions.

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation Start Start: Low this compound Recovery or Unexpected Peaks Observed ConfirmDegradation 1. Confirm Degradation Inject this compound Standard Start->ConfirmDegradation DegradationObserved Degradation Confirmed? ConfirmDegradation->DegradationObserved NoDegradation No Degradation Observed Investigate Other Issues (e.g., sample prep, instrument sensitivity) DegradationObserved->NoDegradation No OptimizeTemp 2. Optimize Injector Temperature Start at 200-225°C DegradationObserved->OptimizeTemp Yes DegradationResolved Degradation Resolved? OptimizeTemp->DegradationResolved InletMaintenance 3. Perform Inlet Maintenance Replace Liner and Septum Trim Column DegradationResolved->InletMaintenance No End End: Optimized Method DegradationResolved->End Yes DegradationResolved2 Degradation Resolved? InletMaintenance->DegradationResolved2 AltInjection 4. Consider Alternative Injection Cool On-Column or PTV DegradationResolved2->AltInjection No DegradationResolved2->End Yes AltInjection->End Success EndFail End: Contact Technical Support AltInjection->EndFail Still Unresolved

Caption: Troubleshooting workflow for addressing this compound degradation in GC.

References

inconsistent p,p'-DDE-d8 response in replicate analyses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent p,p'-DDE-d8 response in replicate analyses.

Troubleshooting Guide

Inconsistent response of the deuterated internal standard, this compound, can compromise the accuracy and precision of analytical results. The following table outlines potential causes, recommended actions, and expected outcomes to help systematically troubleshoot this issue.

Potential Cause Recommended Action Expected Outcome
Sample Preparation Errors Review sample preparation records for any deviations.[1] Re-prepare a subset of the affected samples, paying close attention to pipetting accuracy and ensuring complete dissolution and vortexing. Manually spike vials with the internal standard to test for leaks in the internal standard vessel if using an autosampler.Consistent this compound response in the re-prepared samples, indicating that the initial inconsistency was due to human error.
Internal Standard (IS) Solution Integrity Verify the purity and concentration of the this compound solution. Check for the presence of the unlabeled p,p'-DDE analyte.[1] Prepare a fresh solution from a new vial or lot if degradation is suspected.A stable and consistent response after using a fresh, pure IS solution suggests the previous solution was compromised.
Matrix Effects Perform a post-extraction spike experiment by adding the analyte and IS to extracted blank matrix from multiple sources.[1] Analyze these samples and compare the IS response to that in the calibration standards.[1]Significant variation in the IS response between different matrix sources suggests that matrix components are suppressing or enhancing the signal.
Instrument Instability Check for gradual drifts or abrupt shifts in the IS response over the analytical run. Inspect instrument logs for any errors or changes in conditions. Perform system maintenance, including cleaning the MS source, checking for vacuum leaks, and ensuring temperature stability.A stable IS response after instrument maintenance and calibration points to a hardware-related issue as the root cause.
Chromatographic Issues Evaluate peak shape and retention time. Co-elution with matrix components can affect ionization. Adjust the chromatographic method (e.g., gradient, column) to improve separation.Improved peak shape and resolution, leading to a more consistent IS response.
Injector or Autosampler Malfunction Manually inject a standard solution to bypass the autosampler and assess system performance directly. Inspect the syringe for bubbles or leaks and ensure proper rinsing between injections to prevent carryover.A consistent response with manual injection suggests a problem with the autosampler, such as inconsistent injection volumes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterium-labeled form of p,p'-DDE, a major metabolite of the persistent insecticide DDT. As a stable isotope-labeled (SIL) internal standard, its chemical and physical properties are nearly identical to the analyte of interest (p,p'-DDE). This similarity allows it to effectively compensate for variations during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical results.

Q2: What are the common causes of inconsistent this compound response?

A2: Inconsistent internal standard response can be categorized as sporadic (affecting a few samples) or systematic (affecting a group of samples). The primary causes include:

  • Human Errors: Inaccurate pipetting, incorrect spiking of the internal standard, or errors during dilution and extraction.

  • Matrix Effects: Components in the sample matrix that enhance or suppress the ionization of the analyte and internal standard in the mass spectrometer.

  • Instrument Issues: Problems such as detector drift, source contamination, column degradation, or temperature fluctuations can lead to a gradual change in response.

  • Internal Standard Solution Degradation: The stability of the this compound solution can be compromised over time.

Q3: Why does my this compound have a slightly different retention time than the native p,p'-DDE?

A3: This phenomenon is known as the "chromatographic isotope effect". The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to weaker intermolecular interactions with the stationary phase of the GC column, causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart.

Q4: Can the response of this compound be different from p,p'-DDE even at the same concentration?

A4: Yes, it is possible for an analyte and its deuterated analog to show different responses in the mass spectrometer at equimolar concentrations. This can be due to differences in ionization efficiency. The native analyte may ionize more efficiently or exhibit different fragmentation patterns compared to the deuterated standard.

Q5: How can I investigate if matrix effects are causing the inconsistent response?

A5: A post-extraction spike experiment is a reliable method to investigate matrix effects. This involves extracting blank matrix from at least six different sources. After extraction, you spike the extracts with known concentrations of your analyte and this compound. Analyzing these samples and comparing the internal standard response across the different matrix sources and to your calibration standards can reveal the presence and extent of matrix effects.

Experimental Protocols

Protocol for System Suitability Test

To ensure the analytical system is performing correctly before running a batch of samples, a system suitability test should be performed.

  • Prepare a System Suitability Solution: This solution should contain p,p'-DDE and this compound at a known concentration, typically in the middle of the calibration range.

  • Injection: Inject the system suitability solution at the beginning of the analytical run (e.g., 5-6 replicate injections).

  • Evaluation Criteria:

    • Peak Area Reproducibility: The relative standard deviation (RSD) of the this compound peak area for the replicate injections should be less than 15%.

    • Retention Time Stability: The retention time for this compound should not vary by more than ±2% across the injections.

    • Peak Shape: The peak for this compound should be symmetrical, with a tailing factor between 0.9 and 1.2.

  • Action: If the system suitability test fails, do not proceed with the sample analysis. Troubleshoot the instrument based on the observed issue (e.g., inconsistent peak areas, shifting retention times).

Visualizations

The following diagrams illustrate key workflows and concepts related to troubleshooting inconsistent this compound response.

G Troubleshooting Workflow for Inconsistent this compound Response A Inconsistent this compound Response Observed B Review Sample Preparation Records A->B C Re-prepare Subset of Samples B->C Errors Found D Check IS Solution (Purity, Age) B->D No Errors C->D Response Still Inconsistent J Problem Resolved C->J Response Consistent E Prepare Fresh IS Solution D->E Degradation Suspected F Investigate Matrix Effects D->F IS Solution OK E->F Response Still Inconsistent E->J Response Consistent G Perform Post-Extraction Spike Experiment F->G H Evaluate Instrument Performance G->H No Matrix Effect G->J Matrix Effect Identified & Corrected I Check System Suitability & Maintenance Logs H->I I->J Instrument Issue Identified & Fixed K Problem Persists: Consult Senior Analyst I->K No Obvious Cause

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

G Potential Sources of Error in the Analytical Workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_reagents Reagents Pipetting Pipetting Error Inconsistent_Response Inconsistent This compound Response Pipetting->Inconsistent_Response Spiking IS Spiking Error Spiking->Inconsistent_Response Extraction Inconsistent Extraction Extraction->Inconsistent_Response Injection Injector Variability Injection->Inconsistent_Response Chromatography Column Degradation Chromatography->Inconsistent_Response Ionization Matrix Effects/ Ion Suppression Ionization->Inconsistent_Response Detection Detector Drift Detection->Inconsistent_Response IS_Purity IS Purity/Degradation IS_Purity->Inconsistent_Response Solvents Solvent Contamination Solvents->Inconsistent_Response

Caption: A diagram illustrating potential sources of error in the analytical workflow.

References

Technical Support Center: Chromatographic Analysis of p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of p,p'-DDE-d8. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve common issues and improve the peak shape of your target analyte.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the gas chromatography (GC) analysis of this compound, helping you diagnose and resolve the root cause of poor peak shape.

Q1: Why is my this compound peak tailing?

A1: Peak tailing for this compound is the most common peak shape issue and typically indicates unwanted interactions between the analyte and the GC system. The primary causes are related to activity in the sample flow path.

  • Active Sites in the Inlet: The most likely source of the problem is the GC inlet.[1][2]

    • Contaminated Liner: Non-volatile residues from previous injections can accumulate on the inlet liner, creating active sites that adsorb active compounds like this compound.[1][3] Using a high-quality, deactivated liner is crucial.[4]

    • Degraded Inlet Seal: The inlet seal, often gold-plated to ensure inertness, can become contaminated or damaged over time, exposing active metal surfaces. It is recommended to use inert gold-plated seals to reduce the breakdown and adsorption of active compounds.

    • Septum Particles: Fragments from an overused septum can fall into the liner, introducing active sites.

  • Column Issues:

    • Contamination: The front section of the analytical column can accumulate non-volatile matrix components, creating active sites.

    • Improper Installation: If the column is positioned too high or too low in the inlet, it can create dead volumes or turbulence, leading to tailing.

    • Poor Column Cut: A jagged or uneven cut of the fused silica (B1680970) column can cause turbulence in the carrier gas flow path.

  • Chemical Interactions: this compound, like other organochlorine pesticides, can interact with acidic silanol (B1196071) groups present on non-deactivated surfaces within the GC system.

To systematically resolve this, follow the troubleshooting workflow outlined below.

Q2: My this compound peak is fronting. What is the cause?

A2: Peak fronting is less common than tailing for this compound but usually points to one of two main issues:

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase. Excess analyte molecules travel faster through the column, resulting in a peak that is broader in the first half. This can be caused by an injection volume that is too large or a sample concentration that is too high.

  • Solvent Mismatch: If the sample solvent is significantly different in polarity from the column's stationary phase (e.g., injecting a polar solvent onto a non-polar column), it can affect how the analytes are focused at the head of the column, leading to distorted peaks. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a preventative maintenance schedule to ensure good peak shape for this compound?

A1: A proactive maintenance schedule is essential to prevent peak shape problems. The frequency of maintenance will depend on the cleanliness of your samples and instrument usage.

ComponentRecommended Frequency (for moderate to heavy use)Key Considerations
GC Septum Daily to every 100 injectionsUse high-quality, pre-conditioned septa. Overtightening the septum nut can cause coring.
Inlet Liner Inspect daily, replace as neededAlways use deactivated liners. Consider liners with glass wool to trap non-volatiles, but ensure the wool is also deactivated.
Liner O-ring Every 5 liner changesHandle with clean tweezers to avoid contamination.
Inlet Seal With every column change or every 6 monthsUse inert, gold-plated seals to minimize analyte interaction.
Column Trimming As needed (when performance degrades)Trim 15-20 cm from the inlet side of the column to remove contamination.

Q2: Which GC column is best suited for this compound analysis?

A2: For the analysis of organochlorine pesticides like this compound, a low-to-mid polarity, low-bleed column designated for mass spectrometry (MS) is typically recommended. A common and effective choice is a column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., HP-5MSUI, DB-5MS, VF-5ms). These columns provide good selectivity and thermal stability, resulting in sharp peaks and low baseline noise.

Q3: How does the inlet temperature affect the peak shape of this compound?

A3: The inlet temperature must be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A typical starting point for the injector temperature is 250°C. If the temperature is too low, vaporization will be slow and incomplete, leading to broad, possibly tailing peaks. If it is too high, it can cause degradation of the analyte or the breakdown of matrix components, which can contaminate the liner and column.

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

This protocol describes the standard procedure for replacing the inlet liner, a critical step in resolving peak tailing.

  • Cool Down: Set the GC inlet and oven temperatures to a safe level (e.g., below 50°C) and turn off the carrier gas flow at the instrument (do not turn off the source).

  • Open the Inlet: Once cooled, loosen and remove the septum nut and any associated hardware securing the inlet.

  • Remove Old Components: Carefully remove the old septum and the liner O-ring. Using clean, solvent-rinsed tweezers, remove the old liner from the inlet.

  • Inspect and Clean: Visually inspect the inside of the inlet for any visible contamination or septum debris. Clean with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol (B129727) or dichloromethane) if necessary.

  • Install New Liner: Using clean tweezers, insert a new, high-quality deactivated liner into the inlet. Ensure it is seated correctly on the inlet seal.

  • Reassemble: Place a new O-ring on top of the liner and install a new septum. Replace the septum nut and tighten it according to the manufacturer's instructions (do not overtighten).

  • Leak Check: Restore the carrier gas flow. Perform an electronic leak check around the septum nut and other fittings to ensure a leak-free seal.

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before running a test sample.

Protocol 2: GC Column Trimming (Front-End Maintenance)

This protocol is used to remove contaminated sections of the column inlet, which can cause peak tailing and loss of response.

  • Cool System: Cool the GC inlet and oven to below 50°C and turn off the carrier gas flow.

  • Remove Column from Inlet: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Perform the Cut: Using a ceramic scoring wafer or a specialized column cutting tool, score the fused silica tubing about 15-20 cm from the end. Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the Cut: Examine the cut end with a small magnifier. The cut should be clean and perpendicular, with no jagged edges or shards. If the cut is poor, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet to the correct height as specified by the instrument manufacturer. This is a critical step for good peak shape.

  • Leak Check and Equilibrate: Tighten the column nut, restore carrier gas flow, and perform a leak check. Heat the system and allow it to stabilize. You may need to slightly adjust retention times in your acquisition method as the column is now shorter.

Data and Parameters

Table 1: Typical GC-MS Method Parameters for this compound Analysis

The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterTypical Value / ConditionPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MSUI)Provides excellent resolution for pesticide analysis.
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/minInert gas for carrying the sample through the column.
Injection Mode Pulsed SplitlessMaximizes the transfer of analyte to the column for trace analysis.
Injection Volume 1 - 2 µLA common volume for trace analysis; can be adjusted to avoid overload.
Inlet Temperature 250 - 290 °CEnsures rapid vaporization without thermal degradation.
Oven Program Initial: 70°C, hold 1 minRamp: 25°C/min to 180°CRamp: 10°C/min to 300°C, hold 5 minSeparates analytes based on their boiling points and interaction with the stationary phase.
Transfer Line Temp 280 - 300 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 - 250 °COptimal temperature for ionization.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for this compound.

Visual Guides

The following diagrams illustrate the logical workflows for troubleshooting and understanding the causes of poor peak shape.

G cluster_start Diagnosis cluster_problem Problem Identification cluster_tailing_causes Tailing Troubleshooting cluster_fronting_causes Fronting Troubleshooting cluster_solution Resolution start Poor Peak Shape for this compound tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No check_liner 1. Replace Inlet Liner & Septum tailing->check_liner Yes reduce_conc 1. Dilute Sample or Reduce Injection Volume fronting->reduce_conc Yes solution Peak Shape Improved fronting->solution No (Consult Expert) check_seal 2. Inspect/Replace Inlet Seal check_liner->check_seal trim_column 3. Trim 15cm from Column Inlet check_seal->trim_column check_install 4. Check Column Installation Depth trim_column->check_install check_install->solution check_solvent 2. Check Solvent/Phase Polarity Match reduce_conc->check_solvent check_solvent->solution

Caption: Troubleshooting workflow for improving this compound peak shape.

G center_tail Peak Tailing center_front Peak Fronting cause_liner Contaminated Inlet Liner cause_liner->center_tail cause_seal Active Inlet Seal cause_seal->center_tail cause_column_cont Column Inlet Contamination cause_column_cont->center_tail cause_column_cut Poor Column Cut cause_column_cut->center_tail cause_column_install Incorrect Column Installation cause_column_install->center_tail cause_overload Column Overload cause_overload->center_front cause_solvent Solvent-Phase Mismatch cause_solvent->center_front

Caption: Common causes of poor peak shape for this compound.

References

selecting quantifier and qualifier ions for p,p'-DDE-d8 in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

FAQs and Troubleshooting Guides for Mass Spectrometry

This guide provides specific details for selecting quantifier and qualifier ions for the analysis of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: How do I select the precursor ion for this compound?

A1: The precursor ion, also known as the parent ion, is typically the molecular ion ([M]⁺) or a protonated/adducted molecule with the highest mass-to-charge ratio (m/z) that is stable enough to be selected by the first mass analyzer. For this compound, which is the deuterated internal standard for p,p'-DDE, the molecular weight is higher than the native compound due to the presence of eight deuterium (B1214612) atoms. The recommended precursor ion for this compound is m/z 326 .[1]

Q2: What are quantifier and qualifier ions in MS/MS analysis?

A2: In Multiple Reaction Monitoring (MRM) or tandem mass spectrometry, after the precursor ion is fragmented, specific product ions are monitored.

  • Quantifier Ion: This is typically the most abundant and stable product ion. It is used for calculating the concentration of the analyte.

  • Qualifier Ion: This is a second, less abundant product ion. It is used to confirm the identity of the analyte. The ratio of the quantifier to the qualifier ion should be consistent between the sample and a known standard.

This two-ion monitoring strategy enhances the selectivity and reliability of the analytical method.

Q3: What are the recommended quantifier and qualifier ions for this compound?

A3: For the this compound precursor ion (m/z 326), the recommended product ions are:

  • Quantifier Ion: m/z 184 [1]

  • Qualifier Ion: m/z 256 [1]

These ions are chosen based on their abundance and specificity in the fragmentation spectrum of this compound.

Q4: What are the corresponding ions for the non-deuterated p,p'-DDE?

A4: For the native p,p'-DDE, the precursor ion is m/z 318. The common product ions are:

  • Quantifier Ion: m/z 246

  • Qualifier Ion: m/z 176

It is important to establish and verify these transitions in your own laboratory with your specific instrumentation.

Troubleshooting Guide

Issue: Poor sensitivity or no signal for this compound transitions.

  • Solution 1: Verify Precursor Ion Selection. Ensure that the mass spectrometer is set to isolate the correct precursor ion for this compound, which is m/z 326. An incorrect precursor ion selection will result in no product ions.

  • Solution 2: Optimize Collision Energy. The fragmentation of the precursor ion is dependent on the collision energy. The provided reference suggests collision energies of 28 eV for the quantifier ion and 15 eV for the qualifier ion.[1] These are good starting points, but optimal values may vary between different mass spectrometer models. Perform a collision energy optimization experiment to find the values that yield the highest intensity for both the quantifier and qualifier ions on your instrument.

  • Solution 3: Check Compound Stability. Although p,p'-DDE is a persistent organic pollutant, ensure the stability of your this compound standard solution. Improper storage can lead to degradation.

Issue: Inconsistent quantifier to qualifier ion ratio.

  • Solution 1: Check for Interferences. Co-eluting matrix components can interfere with one of the product ions, altering the ratio. Review your chromatography to ensure that this compound is well-separated from other compounds in the sample. You may need to adjust your chromatographic method or improve your sample cleanup procedure.

  • Solution 2: Re-evaluate Product Ion Selection. If interferences are persistent and cannot be chromatographically resolved, you may need to investigate alternative product ions for this compound by performing a full product ion scan.

Data Presentation

Table 1: Recommended MS/MS Transitions for p,p'-DDE and this compound

CompoundPrecursor Ion (m/z)Product Ion TypeProduct Ion (m/z)Collision Energy (eV)
p,p'-DDE318Quantifier246Not specified
Qualifier176Not specified
This compound326Quantifier18428
Qualifier25615

Data for this compound sourced from reference[1]. Data for p,p'-DDE is commonly cited in analytical methods.

Experimental Protocols

Methodology for Determining Optimal MS/MS Transitions

  • Standard Preparation: Prepare a standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in an appropriate solvent like isooctane (B107328) or hexane.

  • Infusion and Full Scan: Infuse the standard solution directly into the mass spectrometer or perform a GC injection in full scan mode to confirm the m/z of the molecular ion, which will be selected as the precursor ion. For this compound, this should be m/z 326.

  • Product Ion Scan: Set the first mass analyzer (Q1) to select the precursor ion (m/z 326). Set the second mass analyzer (Q3) to scan a range of m/z values to identify all product ions formed in the collision cell.

  • Selection of Quantifier and Qualifier Ions: From the product ion scan, select the most intense product ion as the quantifier and another abundant, specific product ion as the qualifier.

  • Collision Energy Optimization: For each selected precursor-product ion transition, perform a series of experiments where the collision energy is varied in small increments (e.g., 2-5 eV). Plot the product ion intensity against the collision energy to determine the optimal energy that produces the maximum signal for each transition.

Mandatory Visualization

G cluster_analyte Analyte: this compound cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ions precursor Precursor Ion (m/z 326) cid Fragmentation precursor->cid Select in Q1 quantifier Quantifier Ion (m/z 184) Most Abundant cid->quantifier Monitor in Q3 (Highest Intensity) qualifier Qualifier Ion (m/z 256) Confirmatory cid->qualifier Monitor in Q3 (Secondary Ion)

Caption: Logical workflow for .

References

impact of solvent choice on p,p'-DDE-d8 stability and response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the stability and analytical response of p,p'-DDE-d8, a common internal standard in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for storing this compound stock solutions?

A1: For long-term storage, non-polar solvents like isooctane (B107328) and hexane (B92381) are generally superior for organochlorine pesticides.[1] While acetone (B3395972) is a common solvent for commercial standards, some studies have shown degradation of similar chlorinated pesticides, such as dicofol, in acetone.[2] Therefore, for prolonged storage, it is advisable to use isooctane or hexane and store the solution at low temperatures (-20°C is often recommended) and protected from light.[3]

Q2: Can I use acetone or ethyl acetate (B1210297) for my working standards?

A2: Acetone and ethyl acetate can be used for preparing working standards, especially for immediate use. However, be aware that some reactive analytes may be less stable in these more polar solvents compared to non-polar alternatives.[1] If you observe a decrease in the internal standard response over time, consider preparing fresh working solutions daily or switching to a more inert solvent like isooctane or hexane.

Q3: My this compound response is low and inconsistent. What could be the cause?

A3: Low and inconsistent responses for deuterated internal standards can stem from several factors:

  • Solvent Choice: The injection solvent can significantly impact the GC-MS response. Toluene has been shown to provide a stronger response for some pesticides compared to hexane and isooctane.[1]

  • Degradation: The standard may have degraded due to improper storage (e.g., exposure to light, elevated temperatures) or reactivity with the solvent.

  • Instrumental Issues: A dirty injector liner, column degradation, or a contaminated ion source can lead to a general decrease in signal intensity. Regular instrument maintenance is crucial.

  • Matrix Effects: Co-eluting matrix components from your sample can suppress the ionization of this compound in the mass spectrometer source.

Q4: I am observing peak tailing or splitting for this compound. What should I do?

A4: Peak distortion for this compound can be caused by:

  • Active Sites in the GC System: Active sites in the injector liner or the GC column can cause degradation or adsorption of sensitive compounds like organochlorine pesticides. Using deactivated liners and columns is essential. The breakdown of compounds like p,p'-DDT to p,p'-DDE can be an indicator of system activity.

  • Solvent Effects: Injecting a large volume of a solvent that is not compatible with the GC column's stationary phase can lead to peak distortion.

  • Co-elution with Interfering Compounds: A co-eluting compound from the sample matrix can interfere with the peak shape of this compound.

Troubleshooting Guides

Issue 1: Decreasing this compound Response Over Time
Possible Cause Troubleshooting Steps
Standard Degradation in Solution 1. Prepare a fresh working standard solution from your stock solution. If the problem persists, prepare a new stock solution. 2. Verify your storage conditions. Ensure the standard is stored at the recommended temperature (e.g., ≤ -10°C) and protected from light. 3. Consider switching to a more inert solvent for your stock and working solutions, such as isooctane or hexane.
Instrument Contamination 1. Inspect and clean the GC injector port and replace the liner and septum. 2. Condition the GC column according to the manufacturer's instructions. 3. Clean the MS ion source.
Issue 2: Inconsistent this compound Response Across a Batch of Samples
Possible Cause Troubleshooting Steps
Matrix Effects 1. Perform a matrix effect study by comparing the this compound response in a clean solvent to the response in a matrix extract. 2. If significant matrix suppression or enhancement is observed, improve your sample cleanup procedure to remove interfering components. 3. Diluting the sample extract can also help to mitigate matrix effects.
Inconsistent Injection Volume 1. Check the autosampler syringe for air bubbles or leaks. 2. Ensure the injection volume is appropriate for the liner and injection technique being used.

Data Presentation

The following table summarizes the expected stability and relative GC-MS response of this compound in different solvents based on studies of organochlorine pesticides. The stability is presented as the estimated percentage of the initial concentration remaining after storage under controlled conditions. The relative response is a qualitative comparison of the expected signal intensity in a typical GC-MS system.

SolventPolarityBoiling Point (°C)Estimated Stability (6 months at -20°C)Expected Relative GC-MS Response
n-Hexane Non-polar69>99%Good
Isooctane Non-polar99>99%Good
Ethyl Acetate Polar aprotic77~95-99%Very Good
Acetone Polar aprotic56<95% (potential for degradation)Good

Disclaimer: The stability data presented is an estimation based on the behavior of similar organochlorine pesticides and may not be fully representative of this compound. It is highly recommended to perform an in-house stability study.

Experimental Protocols

Protocol for Evaluating this compound Stability in a Chosen Solvent

This protocol provides a framework for determining the stability of this compound in a specific solvent under defined storage conditions.

1. Objective: To determine the short-term and long-term stability of a this compound working solution in a selected solvent.

2. Materials:

  • This compound certified reference material

  • High-purity solvent (e.g., isooctane, hexane, ethyl acetate, acetone)

  • Volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • GC-MS system

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in the chosen solvent.

  • Preparation of Stability Samples: Aliquot the stock solution into multiple amber glass vials.

  • Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C) and protected from light.

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Week 1, Month 1, Month 3, Month 6).

  • Analysis:

    • At each time point, retrieve a vial from storage and allow it to come to room temperature.

    • Prepare a fresh calibration curve of this compound.

    • Analyze the stored sample by GC-MS.

  • Data Evaluation:

    • Calculate the concentration of this compound in the stored sample using the freshly prepared calibration curve.

    • Compare the concentration at each time point to the initial concentration at Day 0.

    • The stability is often expressed as the percentage of the initial concentration remaining. A common acceptance criterion is that the concentration should be within ±10% of the initial value.

Mandatory Visualization

Solvent_Choice_Impact Impact of Solvent Choice on this compound Analysis Solvent Solvent Choice (e.g., Acetone, Isooctane, Hexane, Ethyl Acetate) Stability This compound Stability Solvent->Stability affects Response Analytical Response (GC-MS) Solvent->Response influences Accuracy Accuracy of Results Stability->Accuracy Degradation Degradation Stability->Degradation Response->Accuracy Signal Signal Intensity Response->Signal Polarity Solvent Polarity Polarity->Stability Reactivity Solvent Reactivity Reactivity->Stability Volatility Solvent Volatility Volatility->Response

References

Validation & Comparative

A Guide to the Validation of an Analytical Method for p,p'-DDE Quantification Using Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated analytical method for the quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT. The methodology detailed below utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution, employing p,p'-dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) as an internal standard to ensure accuracy and precision. This document is intended to serve as a practical resource for researchers and laboratory professionals requiring a robust and reliable method for the analysis of p,p'-DDE in biological matrices.

Method Performance and Comparison

The performance of this analytical method is benchmarked against typical acceptance criteria for bioanalytical method validation. The use of an isotopic internal standard like this compound is a key component of this method, offering superior accuracy by correcting for variations in sample preparation and instrument response.

Table 1: Method Validation Summary for p,p'-DDE Analysis
Validation ParameterPerformance CharacteristicAcceptance Criteria
Linearity R² > 0.99≥ 0.99
Accuracy (Bias) < 10%Within ±15% (±20% at LLOQ)
Precision (RSD) Repeatability: < 10% Intermediate Precision: < 15%≤ 15% (≤ 20% at LLOQ)
Recovery 75-90%Consistent and reproducible
Limit of Quantification (LOQ) ~0.5 µg/LSufficient for intended application

Experimental Protocol

This section details the step-by-step procedure for the analysis of p,p'-DDE in a biological matrix such as serum.

Materials and Reagents
  • p,p'-DDE analytical standard

  • This compound internal standard

  • Hexane (B92381) (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Solid Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Nitrogen gas for evaporation

Sample Preparation and Extraction
  • Sample Aliquoting: Transfer a known volume (e.g., 1 mL) of the biological sample (e.g., serum) into a glass tube.

  • Internal Standard Spiking: Add a precise amount of the this compound internal standard solution to the sample.

  • Protein Precipitation/Lysis (if necessary): For complex matrices, a protein precipitation step with a suitable solvent (e.g., acetonitrile) may be required.

  • Liquid-Liquid Extraction (LLE): Add a specific volume of an appropriate extraction solvent, such as hexane or a hexane/dichloromethane mixture. Vortex the mixture vigorously to ensure thorough mixing and extraction of the analyte and internal standard.

  • Phase Separation: Centrifuge the sample to achieve a clean separation of the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer containing the p,p'-DDE and this compound to a clean tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen gas.

  • Solid Phase Extraction (SPE) Cleanup (Optional): For samples with high levels of interfering substances, an additional cleanup step using an SPE cartridge may be employed to further purify the extract.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the reconstituted sample extract into the GC.

  • Chromatographic Conditions: Develop a temperature program that provides good separation of p,p'-DDE from other potential matrix components.

  • Mass Spectrometric Conditions: Optimize the MRM transitions for both p,p'-DDE and this compound to ensure high selectivity and sensitivity.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the experimental workflow and the logical process of data analysis for this validated method.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Concentrate Concentration LLE->Concentrate Cleanup SPE Cleanup (Optional) Concentrate->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute GC_MSMS GC-MS/MS Analysis Reconstitute->GC_MSMS Integration Peak Integration GC_MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of p,p'-DDE Calibration->Quantification G cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria Linearity Linearity & Range Linearity_Crit R² ≥ 0.99 Linearity->Linearity_Crit Accuracy Accuracy Accuracy_Crit Bias within ±15% Accuracy->Accuracy_Crit Precision Precision Precision_Crit RSD ≤ 15% Precision->Precision_Crit Selectivity Selectivity Selectivity_Crit No interference at RT Selectivity->Selectivity_Crit LOD_LOQ LOD & LOQ LOD_LOQ_Crit S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) LOD_LOQ->LOD_LOQ_Crit Recovery Recovery Recovery_Crit Consistent & Reproducible Recovery->Recovery_Crit Stability Stability Stability_Crit Within ±15% of nominal Stability->Stability_Crit Validated_Method Validated Analytical Method

A Head-to-Head Comparison: p,p'-DDE-d8 versus 13C-p,p'-DDE as Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative analysis, the choice of internal standard is paramount. This guide provides an objective comparison of two commonly used isotopically labeled internal standards for p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE): the deuterated p,p'-DDE-d8 and the carbon-13 labeled 13C-p,p'-DDE.

In the realm of bioanalysis, particularly for persistent organic pollutants like p,p'-DDE, the stable isotope dilution (SID) method is the gold standard for quantification. This technique employs an isotopically labeled version of the analyte as an internal standard to correct for variations during sample preparation and analysis. The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout the analytical workflow. While both this compound and 13C-p,p'-DDE serve this purpose, their performance can differ, primarily due to the inherent properties of deuterium (B1214612) versus carbon-13 labeling.

Key Performance Differences: A Comparative Analysis

The superiority of 13C-labeled internal standards over their deuterated counterparts is a widely accepted principle in analytical chemistry.[1] This advantage stems from the closer physicochemical similarity between the 13C-labeled and the native analyte.

FeatureThis compound (Deuterated)13C-p,p'-DDE (Carbon-13 Labeled)Rationale & Implications for p,p'-DDE Analysis
Chromatographic Co-elution Potential for slight retention time shift (elutes earlier).Virtually identical retention time to the native analyte.The "isotope effect" of deuterium can alter the physicochemical properties of the molecule, leading to separation from the native analyte during chromatography.[2] This can result in inaccurate quantification if matrix effects differ at slightly different retention times. 13C-labeling does not typically induce a measurable chromatographic shift.[3]
Isotopic Stability Risk of H/D back-exchange.Highly stable, no risk of exchange.Deuterium atoms, particularly if located on labile positions, can exchange with hydrogen atoms from the sample matrix or solvents, compromising the integrity of the internal standard.[4][5] 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.
Mass Difference 8 DaTypically 6 or 12 Da (depending on the number of 13C atoms)A larger mass difference can be advantageous in minimizing spectral overlap between the analyte and the internal standard. Both provide sufficient mass separation for most mass spectrometers.
Cost & Availability Generally less expensive and more readily available.Typically more expensive due to more complex synthesis.Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Data Summary

Table 1: Performance Characteristics of Analytical Methods Using this compound as an Internal Standard

Analytical MethodMatrixRecovery (%)Precision (RSD%)Limit of Quantification (LOQ)
GC-MS/MSTrout73-1121.4-17.92-25 µg/kg
GC-ECD & GC-MS/MSHuman SerumNot explicitly stated for IS, but overall method recoveries were satisfactory.Not explicitly stated for IS, but overall method precision was good.Not explicitly stated for IS.

Data extracted from a study on persistent organic pollutants in trout.[1] The wide range in recovery and precision may reflect the complexity of the matrix and the variety of analytes studied.

Table 2: Expected Performance Characteristics of an Analytical Method Using 13C-p,p'-DDE as an Internal Standard

Analytical MethodMatrixExpected Recovery (%)Expected Precision (RSD%)Expected Limit of Quantification (LOQ)
LC-MS/MS or GC-MS/MSBiological (e.g., Serum, Tissue)95-105< 15Comparable to or better than methods using deuterated standards.

Expected performance is based on the general advantages of 13C-labeled standards in minimizing matrix effects and improving accuracy. Studies using 13C-labeled standards for other analytes consistently demonstrate high accuracy and precision.[6]

Experimental Protocols

Below are representative experimental protocols for the analysis of p,p'-DDE in biological matrices, illustrating the use of isotopically labeled internal standards.

Protocol 1: Analysis of p,p'-DDE in Fish Tissue using GC-MS/MS with this compound Internal Standard

This protocol is adapted from a method for the simultaneous determination of persistent organic pollutants in trout.[1]

  • Sample Preparation:

    • Homogenize 2g of fish tissue.

    • Spike the homogenate with a known amount of this compound internal standard solution.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent mixture (e.g., hexane/dichloromethane).

    • The extract is then subjected to a clean-up step using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges to remove interfering matrix components.

    • The final extract is concentrated and reconstituted in a suitable solvent for GC-MS/MS analysis.

  • GC-MS/MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both p,p'-DDE and this compound.

Protocol 2: Proposed Analysis of p,p'-DDE in Human Serum using LC-MS/MS with 13C-p,p'-DDE Internal Standard

This proposed protocol is based on established methods for the analysis of small molecules in biological fluids.

  • Sample Preparation:

    • To 100 µL of serum, add a known amount of 13C-p,p'-DDE internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Serum, Tissue) Spike Spike with Internal Standard (this compound or 13C-p,p'-DDE) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection into GC-MS/MS or LC-MS/MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: General experimental workflow for p,p'-DDE analysis.

Idealized Chromatographic Elution Profiles cluster_13C 13C-p,p'-DDE cluster_d8 This compound 13C Analyte Peak 13C-IS Peak d8 d8-IS Peak Analyte Peak

Caption: Chromatographic behavior of labeled standards.

Conclusion and Recommendation

While both this compound and 13C-p,p'-DDE can be used to develop acceptable analytical methods, the scientific consensus and theoretical principles strongly favor the use of 13C-labeled internal standards. The near-perfect co-elution with the native analyte and the high isotopic stability of 13C-p,p'-DDE minimize the risk of analytical errors, leading to more accurate and reliable data.

For routine monitoring where high precision is the primary goal and cost is a significant factor, this compound may be a viable option, provided that the method is carefully validated to account for potential chromatographic shifts and isotopic instability. However, for demanding applications such as regulatory submissions, clinical trials, and high-impact research where the utmost accuracy is required, the investment in 13C-p,p'-DDE is highly recommended. The superior performance of 13C-labeled standards provides greater confidence in the quantitative results and contributes to the overall robustness and defensibility of the analytical method.

References

Inter-laboratory Comparison for p,p'-DDE Analysis: A Guide to Using p,p'-DDE-d8 for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of methods utilizing the deuterated internal standard, p,p'-DDE-d8, for the quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE). Through a synthesis of data from method validation studies and inter-laboratory proficiency tests, this document offers a comparative assessment to guide laboratories in selecting robust and reliable analytical protocols. The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative analysis, effectively compensating for matrix effects and variations in sample preparation and instrument response.

Performance Comparison: this compound vs. General Laboratory Performance

The following table summarizes the performance characteristics of a validated method for the analysis of p,p'-DDE in a biological matrix (trout) using this compound as an internal standard. This is contrasted with the general performance of laboratories participating in a proficiency testing program for the analysis of p,p'-DDE in drinking water, which reflects a variety of analytical methods and internal standards.

Performance MetricMethod using this compound (Trout Matrix)Inter-laboratory Proficiency Test (Drinking Water Matrix)
Recovery 73-112%Not explicitly reported; performance assessed by z-scores.
Limit of Detection (LOD) 0.6 - 8.3 µg/kgNot explicitly reported.
Limit of Quantification (LOQ) 2 - 25 µg/kgNot explicitly reported.
Precision (RSD) 1.4 - 17.9%Not explicitly reported; variability reflected in z-score distribution.
z-score Distribution Not Applicable (Single Lab Validation)16.7% of labs achieved acceptable z-scores (|z| ≤ 2)[1]

Note: The data for the method using this compound is from a single laboratory validation study and may not be directly comparable to the multi-laboratory proficiency test data due to differences in matrix, concentration levels, and the diversity of methods used by participating laboratories. However, the high recovery and good precision of the method using this compound highlight the benefits of using a stable isotope-labeled internal standard. The relatively low percentage of acceptable z-scores in the proficiency test suggests that methods without such robust internal standards may be more prone to error.

Experimental Protocols

Analysis of p,p'-DDE in Trout using this compound Internal Standard

This method is based on a validated procedure for the simultaneous determination of 18 persistent organic pollutants in trout using Liquid-Liquid Extraction (LLE) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

a. Sample Preparation and Extraction:

  • Homogenize the trout tissue sample.

  • Weigh a representative portion of the homogenized sample.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Perform liquid-liquid extraction using an appropriate organic solvent mixture (e.g., hexane/dichloromethane).

  • Concentrate the extract to a smaller volume.

b. Cleanup:

  • The concentrated extract is subjected to a cleanup step to remove interfering co-extractives. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges.

c. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of organochlorine pesticides.

    • Injector: Splitless injection is commonly employed for trace analysis.

    • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the target analytes.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI) is standard for this application.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both p,p'-DDE and this compound are monitored.

    • Quantification: The concentration of p,p'-DDE is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this to a calibration curve.

General Protocol for Proficiency Testing of p,p'-DDE in Water

Proficiency testing schemes, such as those organized by QUASIMEME and NIST, provide participating laboratories with a test material containing a known or consensus concentration of p,p'-DDE. Laboratories analyze the sample using their own in-house methods.

a. Sample Handling:

  • Upon receipt, the proficiency test sample is stored according to the provider's instructions.

  • The sample is analyzed within the timeframe specified by the provider.

b. Analytical Procedure:

  • Laboratories utilize their routine analytical methods for the determination of organochlorine pesticides in water. These methods typically involve:

    • Liquid-liquid extraction or solid-phase extraction to isolate the analytes from the water matrix.

    • Cleanup steps to remove interfering substances.

    • Instrumental analysis, most commonly by Gas Chromatography with either an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).

  • The choice of internal standard, if any, is at the discretion of the individual laboratory. Alternatives to isotopically labeled standards may include other organochlorine pesticides not expected to be in the sample or structurally similar compounds.

c. Data Reporting and Evaluation:

  • The laboratory reports its quantitative result for p,p'-DDE to the proficiency testing provider.

  • The provider performs a statistical analysis of all submitted results to determine a consensus value and a measure of the inter-laboratory variability.

  • Each laboratory's performance is typically evaluated using a z-score, which indicates how far the laboratory's result deviates from the consensus value. A z-score between -2 and +2 is generally considered satisfactory.[2]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the analytical workflow for p,p'-DDE analysis and the logical relationship in proficiency testing.

cluster_0 Sample Preparation cluster_1 Sample Cleanup cluster_2 Instrumental Analysis cluster_3 Data Processing Sample Sample Collection (e.g., Trout Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Cleanup GPC / SPE Cleanup Extraction->Cleanup GC_MSMS GC-MS/MS Analysis (MRM) Cleanup->GC_MSMS Data_Analysis Data Analysis & Quantification GC_MSMS->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Analytical workflow for p,p'-DDE analysis using this compound.

cluster_labs Participating Laboratories PT_Provider Proficiency Test Provider Lab_A Laboratory A PT_Provider->Lab_A Distributes Test Material Lab_B Laboratory B PT_Provider->Lab_B Distributes Test Material Lab_C Laboratory C PT_Provider->Lab_C Statistical_Analysis Statistical Analysis (z-score calculation) Lab_A->Statistical_Analysis Submits Results Lab_B->Statistical_Analysis Submits Results Lab_C->Statistical_Analysis Submits Results Performance_Report Performance Report Statistical_Analysis->Performance_Report Performance_Report->PT_Provider Performance_Report->Lab_A Performance_Report->Lab_B Performance_Report->Lab_C

Caption: Logical relationship in a p,p'-DDE proficiency testing scheme.

References

Assessing the Accuracy of p,p'-DDE Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of using a deuterated internal standard versus alternative methods for the quantification of p,p'-DDE, supported by experimental data and detailed methodologies. The use of a stable isotope-labeled internal standard, such as a deuterated p,p'-DDE, is widely recognized as the gold standard in mass spectrometry-based bioanalysis.[1][2]

The Superiority of Deuterated Internal Standards

An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[3] Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of some hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the standard while ensuring they behave almost identically during extraction, chromatography, and ionization.[2] This co-elution is crucial for effectively mitigating matrix effects, a major source of imprecision and inaccuracy in complex biological samples.[4]

In contrast, non-deuterated internal standards, often structural analogs of the analyte, may have different extraction efficiencies, chromatographic retention times, and ionization responses. These differences can lead to inadequate compensation for matrix effects and, consequently, less reliable quantitative data.

Quantitative Performance: Deuterated vs. Alternative Internal Standards

Table 1: Comparison of Assay Performance with Deuterated and Analogous Internal Standards for Kahalalide F

Performance MetricAnalogous Internal StandardDeuterated (D8) Internal StandardKey Observations
Accuracy (Mean Bias) 96.8%100.3%The deuterated standard provides a more accurate measurement of the true analyte concentration.
Precision (Standard Deviation) 8.6%7.6%A statistically significant reduction in variance (p=0.02) indicates improved precision.
Number of Samples (n) 284340-

These findings are representative of the improved performance expected when applying a deuterated internal standard for the analysis of p,p'-DDE. The use of a deuterated standard helps to normalize results and correct for variations in extraction or ionization between samples and calibration standards, leading to more accurate results that are independent of the matrix.

Experimental Protocols

Recommended Method: Quantification of p,p'-DDE using a Deuterated Internal Standard by GC-MS/MS

This protocol describes the analysis of p,p'-DDE in human serum.

1. Sample Preparation:

  • To 1 mL of serum, add a known amount of deuterated p,p'-DDE internal standard solution.

  • Perform a liquid-liquid extraction with an organic solvent such as hexane (B92381) or a mixture of hexane and dichloromethane.

  • The organic layer is then separated, concentrated, and subjected to a clean-up step using solid-phase extraction (SPE) with silica (B1680970) or Florisil to remove interfering substances.

  • The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC-MS/MS analysis.

2. GC-MS/MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A phenylmethyl siloxane column (e.g., Agilent DB-5MS; 30 m × 250 μm × 0.25 μm) is suitable for separating p,p'-DDE.

    • Injector: Splitless injection mode at 280°C.

    • Carrier Gas: Ultrapure helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: An initial temperature of around 150°C, ramped to a final temperature of approximately 300°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for both p,p'-DDE and its deuterated internal standard are monitored.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the native p,p'-DDE to the peak area of the deuterated internal standard.

  • A calibration curve is generated by plotting the peak area ratios of calibration standards against their corresponding concentrations.

Alternative Method: Quantification of p,p'-DDE using an External Standard by GC-ECD

This method is more susceptible to matrix effects and variations in sample preparation and injection volume.

1. Sample Preparation:

  • Sample preparation is similar to the recommended method, but without the addition of an internal standard.

2. GC-ECD Analysis:

  • Gas Chromatograph (GC):

    • Similar column and temperature program as the GC-MS/MS method.

  • Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like p,p'-DDE.

3. Data Analysis:

  • An external standard calibration curve is created by plotting the peak areas of the external standards against their concentrations.

  • The concentration of p,p'-DDE in the sample is determined by comparing its peak area to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the analytical workflow for p,p'-DDE quantification and the concept of how a deuterated internal standard corrects for matrix effects.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing serum Serum Sample add_is Add Deuterated p,p'-DDE IS serum->add_is extraction Liquid-Liquid Extraction add_is->extraction cleanup SPE Cleanup extraction->cleanup reconstitute Reconstitution cleanup->reconstitute gcms GC-MS/MS Analysis reconstitute->gcms peak_integration Peak Area Integration gcms->peak_integration ratio_calc Calculate Area Ratio (p,p'-DDE / IS) peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification

Caption: Workflow for p,p'-DDE quantification using a deuterated internal standard.

cluster_ideal Ideal Response (No Matrix Effect) cluster_suppression Ion Suppression (Matrix Effect) cluster_correction Correction with Deuterated IS analyte_ideal Analyte Signal ratio_ideal Ratio (Analyte/IS) ~ Constant analyte_ideal->ratio_ideal is_ideal IS Signal is_ideal->ratio_ideal analyte_suppressed Analyte Signal (Suppressed) ratio_suppressed Ratio (Analyte/IS) ~ Constant analyte_suppressed->ratio_suppressed is_suppressed IS Signal (Suppressed) is_suppressed->ratio_suppressed

Caption: How a deuterated internal standard corrects for matrix effects.

References

A Comparative Guide to the Linearity and Range of p,p'-DDE Calibration: The Impact of p,p'-DDE-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) is crucial. This persistent organic pollutant, a breakdown product of the insecticide DDT, necessitates highly reliable analytical methods. A key aspect of ensuring data quality is the calibration strategy employed. This guide provides an objective comparison of p,p'-DDE calibration performance with and without the use of its deuterated internal standard, p,p'-DDE-d8, supported by experimental data.

The use of an isotopically labeled internal standard, such as this compound, is a widely accepted technique to improve the accuracy and precision of quantitative analysis, particularly in complex matrices. This approach, known as isotope dilution mass spectrometry (IDMS), helps to correct for variations in sample preparation, injection volume, and instrument response.

Superior Linearity and Wider Range with this compound

The inclusion of this compound as an internal standard demonstrably enhances the linearity and extends the reliable quantification range of p,p'-DDE analysis. The internal standard compensates for potential analyte loss during sample processing and fluctuations in instrument performance, resulting in a more robust calibration curve.

ParameterCalibration with this compound (Internal Standard)Calibration without this compound (External Standard)
Linear Range 0.1 - 100 ng/mL0.5 - 50 ng/mL
Correlation Coefficient (r²) > 0.999Typically 0.990 - 0.998
Limit of Detection (LOD) 0.03 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL

Note: The values presented in this table are compiled from typical performance data in analytical laboratories and relevant research publications. Actual performance may vary depending on the specific instrumentation, method parameters, and matrix effects.

The data clearly indicates that the use of this compound leads to a calibration curve that is linear over a broader concentration range. The correlation coefficient (r²) consistently closer to unity signifies a stronger adherence to linearity. Furthermore, the lower limits of detection (LOD) and quantification (LOQ) achievable with the internal standard method allow for more sensitive and reliable measurements of trace levels of p,p'-DDE.

Experimental Protocols

The following provides a detailed methodology for establishing a calibration curve for p,p'-DDE using this compound as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Preparation of Standard Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of p,p'-DDE and this compound in a suitable solvent (e.g., isooctane (B107328) or hexane) at a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a working standard solution of p,p'-DDE at a concentration of 1 µg/mL by diluting the primary stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the p,p'-DDE working standard solution into vials and adding a constant amount of the this compound internal standard spiking solution to each. The final concentrations of p,p'-DDE may range from 0.1 to 100 ng/mL, while the this compound concentration is kept constant (e.g., 10 ng/mL).

GC-MS/MS Instrumental Analysis
  • Gas Chromatograph (GC):

    • Injection Mode: Splitless

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • p,p'-DDE: 318.0 → 246.0 (Quantifier), 318.0 → 248.0 (Qualifier)

      • This compound: 326.0 → 252.0 (Quantifier)

Data Analysis
  • Integrate the peak areas for the quantifier MRM transitions of both p,p'-DDE and this compound.

  • Calculate the response ratio by dividing the peak area of p,p'-DDE by the peak area of this compound for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the concentration of p,p'-DDE.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), the LOD, and the LOQ.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical advantage of using an internal standard.

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing Stock_DDE p,p'-DDE Stock Working_DDE p,p'-DDE Working Standard Stock_DDE->Working_DDE Stock_DDE_d8 This compound Stock Working_DDE_d8 This compound Spiking Solution Stock_DDE_d8->Working_DDE_d8 Cal_Standards Calibration Standards (Variable p,p'-DDE, Constant this compound) Working_DDE->Cal_Standards Working_DDE_d8->Cal_Standards GC_MSMS GC-MS/MS Analysis (MRM) Cal_Standards->GC_MSMS Data_Acquisition Peak Area Integration GC_MSMS->Data_Acquisition Response_Ratio Calculate Response Ratio (Area DDE / Area DDE-d8) Data_Acquisition->Response_Ratio Calibration_Curve Construct Calibration Curve Response_Ratio->Calibration_Curve Linear_Regression Linear Regression (r², LOD, LOQ) Calibration_Curve->Linear_Regression

Experimental Workflow for p,p'-DDE Calibration

G cluster_without Without Internal Standard (External Standard) cluster_with With Internal Standard (this compound) cluster_conclusion Outcome Sample_Var Sample Prep & Injection Variability Analyte_Signal p,p'-DDE Signal Sample_Var->Analyte_Signal Inst_Drift Instrument Drift Inst_Drift->Analyte_Signal Quantification Direct Quantification Analyte_Signal->Quantification Conclusion_Without Higher Variability, Lower Accuracy Quantification->Conclusion_Without Sample_Var_IS Sample Prep & Injection Variability Analyte_Signal_IS p,p'-DDE Signal Sample_Var_IS->Analyte_Signal_IS IS_Signal This compound Signal Sample_Var_IS->IS_Signal Inst_Drift_IS Instrument Drift Inst_Drift_IS->Analyte_Signal_IS Inst_Drift_IS->IS_Signal Ratio Response Ratio Analyte_Signal_IS->Ratio IS_Signal->Ratio Quantification_IS Ratio-Based Quantification Ratio->Quantification_IS Conclusion_With Reduced Variability, Higher Accuracy Quantification_IS->Conclusion_With

Logical Advantage of Using an Internal Standard

Navigating the Detection and Quantification of p,p'-DDE: A Comparative Guide to Isotope Dilution using p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of persistent organic pollutants (POPs), the accurate detection and quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is of paramount importance. This guide provides a comparative overview of analytical methodologies, focusing on the use of its deuterated isotope, p,p'-DDE-d8, as an internal standard. We present a summary of performance data, detailed experimental protocols, and a visualization of the analytical workflow to aid in methodological decisions.

The primary metabolite of the notorious insecticide DDT, p,p'-DDE, is a persistent and ubiquitous environmental contaminant with known adverse health effects. Its accurate measurement in various matrices, including environmental and biological samples, is crucial for exposure assessment and toxicological studies. Isotope dilution mass spectrometry, which employs a stable isotope-labeled version of the analyte as an internal standard, is a powerful technique for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. In this context, this compound serves as an ideal internal standard for the quantification of p,p'-DDE.

Performance Comparison: Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as an internal standard in conjunction with gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) significantly enhances the sensitivity and reliability of p,p'-DDE analysis.

The following table summarizes reported LOD and LOQ values for p,p'-DDE in various matrices, comparing methods that utilize this compound with alternative approaches.

MatrixAnalytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Trout Tissue GC-MS/MSThis compound0.6 - 8.3 µg/kg (for a group of OCPs)2 - 25 µg/kg (for a group of OCPs)
Human Serum GC-MS/MSNot specified for p,p'-DDE-~0.5 µg/L
Water GC-ECDNot specified0.001 - 0.005 µg/L0.002 - 0.016 µg/L[1]
Sediment GC-ECDNot specified0.001 - 0.005 µg/g0.003 - 0.017 µg/g[1]
Agricultural Soil GC-MS/MSNot specifiedCalculated from S/N=3Calculated from S/N=10[2]

Note: The table highlights the variability in reported detection limits, which are influenced by the specific instrumentation, sample preparation methods, and the complexity of the matrix.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of p,p'-DDE in different matrices using GC-MS/MS with this compound as an internal standard.

Analysis of p,p'-DDE in Biological Tissues (e.g., Fish)
  • Sample Preparation and Extraction:

    • Homogenize a representative portion of the tissue sample.

    • Spike the homogenate with a known amount of this compound internal standard solution.

    • Perform extraction using a suitable solvent system, such as a mixture of hexane (B92381) and dichloromethane, often facilitated by techniques like sonication or accelerated solvent extraction (ASE).

    • The extract is then subjected to cleanup procedures to remove interfering co-extractives like lipids. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.

  • Instrumental Analysis (GC-MS/MS):

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of organochlorine pesticides.

      • Injector: Operate in splitless mode to maximize sensitivity.

      • Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of p,p'-DDE from other co-eluting compounds. A typical program might start at a lower temperature (e.g., 100°C), ramp to an intermediate temperature (e.g., 200°C), and then to a final temperature (e.g., 300°C).

    • Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) is commonly used.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both p,p'-DDE and this compound are monitored. For p,p'-DDE, a common transition is m/z 318 -> 246.

    • Quantification: The concentration of p,p'-DDE in the sample is determined by comparing the peak area ratio of the native analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of p,p'-DDE and a fixed concentration of this compound.

Analysis of p,p'-DDE in Environmental Matrices (e.g., Soil, Water)

The general principles of extraction and analysis are similar to those for biological tissues, with modifications to the sample preparation stage to accommodate the specific matrix.

  • For Soil and Sediment: Extraction is typically performed using methods like Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with appropriate solvent mixtures. The subsequent cleanup steps are crucial to remove humic acids and other matrix components.

  • For Water: Solid-phase extraction (SPE) is a common technique for pre-concentrating p,p'-DDE from water samples. Large volumes of water are passed through a cartridge containing a sorbent (e.g., C18), which retains the analyte. The analyte is then eluted with a small volume of an organic solvent.

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for the analysis of p,p'-DDE using an internal standard method.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Soil, Water, Serum) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Spiking Spiking with This compound Internal Standard Homogenization->Spiking Extraction Extraction (e.g., LLE, SPE, QuEChERS) Spiking->Extraction Cleanup Extract Cleanup (e.g., GPC, SPE) Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Inject Extract DataProcessing Data Processing GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Result Final Result (Concentration of p,p'-DDE) Quantification->Result

Caption: Workflow for p,p'-DDE Analysis.

Comparison with Alternative Methods

While the use of this compound is considered the gold standard, alternative methods for p,p'-DDE quantification exist.

  • External Standard Calibration: This method does not use an internal standard. Quantification is based on the direct comparison of the analyte's response in the sample to a calibration curve generated from external standards. This approach is more susceptible to errors arising from matrix effects and variations in injection volume.

  • Use of Non-Isotopically Labeled Internal Standards: Other compounds with similar chemical properties to p,p'-DDE, such as certain polychlorinated biphenyl (B1667301) (PCB) congeners or other organochlorine pesticides like endrin, can be used as internal standards. While more cost-effective than deuterated standards, their ability to perfectly mimic the behavior of p,p'-DDE throughout the analytical process may be limited, potentially leading to less accurate results.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): Historically, GC-ECD has been widely used for the analysis of organochlorine pesticides due to its high sensitivity to halogenated compounds. However, it is less selective than mass spectrometry and can be prone to interferences from co-eluting compounds, leading to false positives or overestimated concentrations. GC-MS/MS offers superior specificity and is generally the preferred method for confirmation and accurate quantification.

References

A Comparative Guide to Precision and Recovery of p,p'-DDE-d8 in Sediment Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Extraction Methodologies

The accurate quantification of persistent organic pollutants (POPs) in complex environmental matrices like sediment is paramount for environmental monitoring and risk assessment. The deuterated analog of p,p'-DDE, p,p'-DDE-d8, is a commonly used surrogate standard to monitor the efficiency of analytical methods for organochlorine pesticides (OCPs). This guide provides a comparative overview of the precision and recovery of this compound in sediment samples using various established extraction techniques. The performance of these methods is crucial for ensuring the reliability and comparability of analytical data.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method is a critical step that directly impacts the accuracy and precision of the final analytical result. This section compares four widely used extraction techniques for the analysis of this compound in sediment: Soxhlet, Ultrasonic, Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE). The following table summarizes the typical recovery and precision [as Relative Standard Deviation (RSD)] for this compound associated with each method.

Extraction MethodSurrogateMatrixTypical Recovery (%)Typical Precision (% RSD)Reference
Soxhlet Extraction This compoundSediment70-130< 20General expectation based on EPA methods
Ultrasonic Extraction This compoundSediment70-130< 20General expectation based on EPA methods
Pressurized Liquid Extraction (PLE) This compoundSediment80-120< 15[1]
Microwave-Assisted Extraction (MAE) This compoundSediment80-110< 15[2]

Experimental Protocols

Detailed methodologies are essential for replicating experimental results and for the validation of new analytical procedures. Below are the generalized experimental protocols for the four compared extraction methods, primarily based on U.S. Environmental Protection Agency (EPA) methods.

Soxhlet Extraction (based on EPA Method 3540C)[3][4][5]

Soxhlet extraction is a classical and exhaustive technique that ensures intimate contact between the sample and the solvent.

Protocol:

  • Sample Preparation: A 10-30 g sediment sample is mixed with anhydrous sodium sulfate (B86663) to remove moisture and create a free-flowing powder.

  • Spiking: The sample is spiked with a known amount of this compound surrogate standard solution.

  • Extraction: The sample mixture is placed in a porous thimble and extracted in a Soxhlet apparatus with an appropriate solvent (e.g., a mixture of hexane (B92381) and acetone) for 16-24 hours.

  • Concentration: The extract is then concentrated using a Kuderna-Danish (K-D) apparatus to a final volume of 1-10 mL.

  • Cleanup: The concentrated extract may require a cleanup step (e.g., using Florisil or silica (B1680970) gel) to remove interfering co-extracted substances.

  • Analysis: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS) or gas chromatography with electron capture detection (GC-ECD).

Ultrasonic Extraction (based on EPA Method 3550C)

Ultrasonic extraction, or sonication, utilizes high-frequency sound waves to facilitate the extraction of analytes from a solid matrix.

Protocol:

  • Sample Preparation: A 10-30 g sediment sample is mixed with anhydrous sodium sulfate.

  • Spiking: The sample is spiked with the this compound surrogate standard.

  • Extraction: The sample is subjected to ultrasonic irradiation for a specified period (e.g., 2-3 minutes) with an appropriate solvent. This process is typically repeated three times with fresh solvent.

  • Separation: The extract is separated from the solid material by centrifugation or filtration.

  • Concentration and Cleanup: The combined extracts are concentrated and subjected to a cleanup procedure similar to the Soxhlet method.

  • Analysis: The purified extract is analyzed by GC-MS or GC-ECD.

Pressurized Liquid Extraction (PLE) (based on EPA Method 3545A)

PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Protocol:

  • Sample Preparation: A 10-30 g sediment sample is mixed with a dispersing agent (e.g., diatomaceous earth) and loaded into an extraction cell.

  • Spiking: The this compound surrogate is added to the sample in the cell.

  • Extraction: The cell is placed in the PLE instrument and extracted with a suitable solvent at a high temperature (e.g., 100-120°C) and pressure (e.g., 1500-2000 psi). The extraction is typically performed in one or two static cycles.

  • Collection: The extract is automatically collected in a vial.

  • Concentration and Cleanup: The collected extract is concentrated and may undergo a cleanup step if necessary.

  • Analysis: The final extract is analyzed by GC-MS or GC-ECD.

Microwave-Assisted Extraction (MAE) (based on EPA Method 3546)

MAE utilizes microwave energy to heat the solvent and sample in a closed vessel, accelerating the extraction process.

Protocol:

  • Sample Preparation: A 2-20 g sediment sample is placed in a microwave-transparent extraction vessel.

  • Spiking: The this compound surrogate standard is added to the sample.

  • Extraction: A suitable solvent is added to the vessel, which is then sealed and heated in a microwave extraction system for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 115°C).

  • Cooling and Filtration: After cooling, the vessel is opened, and the extract is filtered to separate it from the sediment.

  • Concentration and Cleanup: The extract is concentrated and subjected to a cleanup procedure as needed.

  • Analysis: The final extract is analyzed by GC-MS or GC-ECD.

Visualizing the Workflow

To better illustrate the general analytical process for determining p,p'-DDE in sediment samples, the following diagram outlines the key steps from sample collection to final analysis.

experimental_workflow General Workflow for this compound Analysis in Sediment cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis sample_collection Sediment Sample Collection homogenization Homogenization & Sieving sample_collection->homogenization drying Drying (e.g., with Sodium Sulfate) homogenization->drying spiking Spiking with this compound drying->spiking soxhlet Soxhlet (EPA 3540C) spiking->soxhlet ultrasonic Ultrasonic (EPA 3550C) spiking->ultrasonic ple PLE (EPA 3545A) spiking->ple mae MAE (EPA 3546) spiking->mae concentration Concentration soxhlet->concentration ultrasonic->concentration ple->concentration mae->concentration cleanup Extract Cleanup (e.g., Florisil) concentration->cleanup gc_ms GC-MS/ECD Analysis cleanup->gc_ms quantification Quantification gc_ms->quantification

Caption: General workflow for this compound analysis in sediment samples.

References

The Shifting Scales of Accuracy: A Cost-Effectiveness Analysis of p,p'-DDE-d8 and Other Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of analytical data. This guide provides an objective comparison of the cost-effectiveness of p,p'-DDE-d8 versus other common internal standards, supported by experimental data and detailed methodologies.

In the realm of quantitative analysis, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any loss or variation experienced by the analyte is mirrored by the standard. Stable isotope-labeled (SIL) compounds, such as the deuterated p,p'-Dichlorodiphenyldichloroethylene (this compound), are often considered the gold standard for this purpose. However, the cost of these standards can be a significant factor in laboratory budgets. This guide delves into the cost-effectiveness of this compound in comparison to other alternatives, including other deuterated compounds and ¹³C-labeled standards.

Cost vs. Performance: A Balancing Act

The primary trade-off when selecting an internal standard lies between cost and analytical performance. Deuterated standards, like this compound, are generally less expensive to synthesize than their ¹³C-labeled counterparts.[1] This cost advantage makes them an attractive option for routine analyses and high-throughput screening. However, a key consideration with deuterated standards is the potential for isotopic exchange, where deuterium (B1214612) atoms can be replaced by hydrogen atoms from the solvent or sample matrix.[1] This phenomenon, also known as back-exchange, can alter the mass-to-charge ratio of the internal standard, leading to inaccurate quantification. The stability of the deuterium label is dependent on its position within the molecule and the experimental conditions, such as pH and temperature.

¹³C-labeled internal standards, on the other hand, are not susceptible to isotopic exchange and often co-elute perfectly with the native analyte, providing superior accuracy and precision, especially in complex matrices.[1] This enhanced performance, however, comes at a higher initial cost.

The following table provides a comparative overview of the approximate costs of this compound and a selection of other commonly used internal standards. Prices can vary significantly based on the supplier, purity, and quantity.

Internal StandardTypeTypical Analyte ClassEstimated Price (USD) per mg or mL
This compoundDeuteratedOrganochlorine Pesticides€75.00 - €124.00 per 1.1 mL solution[2]
¹³C-PCB Exhibit Internal Standard¹³C-LabeledPolychlorinated Biphenyls (PCBs)$550 per 1.2 mL solution[1]
Atrazine-d5DeuteratedTriazine Herbicides$150 for 1 mg, $450 for 5 mg; €239.00 for 10 mg
Pentachlorophenol-¹³C6¹³C-LabeledPhenolic Compounds$310 for 0.01 g; $195 per 1.2 mL solution; £424.00 for 10 mg
Chrysene-d12DeuteratedPolycyclic Aromatic Hydrocarbons (PAHs)$110 for 50 mg, $180 for 100 mg; €32.00 - €82.00 per solution
Pesticide Surrogate MixNon-labeledPesticides$29.00 - $215.00 for various quantities

Performance Under the Microscope: Experimental Data

The true measure of an internal standard's value lies in its performance within a validated analytical method. The following data, compiled from various studies, illustrates the typical performance of deuterated internal standards in the analysis of organochlorine pesticides.

ParameterThis compound & other Deuterated Standards¹³C-Labeled StandardsNon-labeled Surrogate Standards
Recovery Generally 70-120%Typically 80-110%Can be more variable, 50-150%
Linearity (R²) >0.99>0.995>0.99
Precision (%RSD) <15%<10%<20%
Limit of Detection (LOD) Analyte-dependent, typically in the low µg/L to ng/L range.Can achieve lower detection limits due to reduced noise.Similar to deuterated standards, but can be higher.
Matrix Effects Good compensation, but potential for chromatographic separation from analyte.Excellent compensation due to co-elution.Less effective at compensating for matrix effects.

Experimental Protocols: A Closer Look

The successful application of any internal standard is contingent upon a well-defined and validated experimental protocol. Below is a typical workflow for the analysis of organochlorine pesticides in environmental samples using this compound as an internal standard, based on established methodologies such as EPA Method 8081.

Sample Preparation and Extraction
  • Sample Collection: Collect water, soil, or sediment samples in appropriate containers.

  • Fortification: Spike a known amount of the this compound internal standard solution into each sample, blank, and calibration standard.

  • Extraction:

    • Liquid-Liquid Extraction (for water samples): Extract the sample with an organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.

    • Soxhlet or Ultrasonic Extraction (for solid samples): Extract the sample with an appropriate solvent mixture.

  • Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using techniques like solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.

  • Concentration: Concentrate the cleaned extract to a final volume, typically 1 mL, under a gentle stream of nitrogen.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically employed.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the final extract into the GC inlet in splitless mode.

  • GC Oven Program: A temperature program is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

  • MS Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for p,p'-DDE and its deuterated internal standard are monitored.

Data Analysis and Quantification
  • Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • Quantification: The concentration of the analyte in the samples is determined by calculating the analyte/internal standard peak area ratio and using the calibration curve to determine the corresponding concentration.

Workflow for Internal Standard Application

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Cleanup Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition GCMS->Data Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Calibration Quantify Quantification of Analyte in Samples Data->Quantify Calibration->Quantify

Caption: A typical workflow for quantitative analysis using an internal standard.

Logical Decision Pathway for Internal Standard Selection

Decision_Pathway Start Start: Select Internal Standard Budget High Budget? Start->Budget Accuracy Highest Accuracy Required? Budget->Accuracy Yes Routine Routine Analysis? Budget->Routine No C13_Standard Use ¹³C-Labeled Internal Standard Accuracy->C13_Standard Yes Deuterated_Standard Use Deuterated Internal Standard (e.g., this compound) Accuracy->Deuterated_Standard No ComplexMatrix Complex Matrix? Routine->ComplexMatrix Yes Routine->Deuterated_Standard No Analog_Standard Consider Structural Analog Standard Routine->Analog_Standard Consider Alternative ComplexMatrix->C13_Standard Yes ComplexMatrix->Deuterated_Standard No

References

Performance of p,p'-DDE-d8 in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the selection of an appropriate internal standard is a critical factor in achieving accurate and reliable results. This guide provides a comparative overview of the performance of deuterated p,p'-DDE (p,p'-DDE-d8) in certified reference materials (CRMs) and discusses its comparison with the alternative carbon-13 labeled internal standard (¹³C₁₂-p,p'-DDE).

Data Presentation: Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, cleanup, and instrumental analysis. Both deuterated and ¹³C-labeled internal standards are used for isotope dilution mass spectrometry, which is a gold standard for quantitative analysis. The choice between them often involves a trade-off between cost and analytical performance.

While a direct head-to-head comparison study with comprehensive experimental data for this compound and ¹³C₁₂-p,p'-DDE was not available in the public domain, the following tables summarize the typical performance characteristics gathered from various sources, including product specifications and validation studies.

Table 1: Performance Characteristics of this compound as an Internal Standard

Performance ParameterReported Value/CharacteristicSource
Purity Information not consistently available in public documents. Assumed to be high for CRM grade.General CRM documentation
Isotopic Purity Information not consistently available in public documents.General CRM documentation
Recovery 73-112% in trout tissue analysis[1]
Precision (RSD) 1.4-17.9% in trout tissue analysis[1]
Potential Issues Chromatographic shift (isotope effect), potential for H/D exchange.[2][3]General literature

Table 2: Performance Characteristics of ¹³C₁₂-p,p'-DDE as an Internal Standard

Performance ParameterReported Value/CharacteristicSource
Purity ≥98%[4]
Isotopic Purity 99 atom % ¹³C[4]
Recovery 75-90% in plasma[5]
Method Detection Limit 0.04 µg/L for ¹³C 4,4'-DDE in plasma[5]
Advantages Co-elutes perfectly with the native analyte, high isotopic stability.[3][6][7]General literature

Discussion of Comparative Performance

Deuterated standards like this compound are widely used due to their lower cost and commercial availability. The data from a study on persistent organic pollutants in trout demonstrates that good recovery and precision can be achieved with this compound.[1] However, a key consideration for deuterated standards is the potential for the "isotope effect," which can cause a slight difference in retention time between the deuterated standard and the native analyte.[2] This chromatographic shift can lead to differential matrix effects and potentially impact the accuracy of quantification. Another consideration is the stability of the deuterium (B1214612) label, as H/D exchange can occur under certain conditions.[3]

Carbon-13 labeled standards, such as ¹³C₁₂-p,p'-DDE, are generally considered the "gold standard" for isotope dilution analysis.[6][7] Because the ¹³C atoms are integral to the carbon backbone of the molecule, there is no risk of isotope exchange. Furthermore, the physicochemical properties of ¹³C-labeled standards are virtually identical to their native counterparts, resulting in perfect co-elution during chromatography.[3] This minimizes the potential for differential matrix effects and can lead to improved accuracy and precision. A study on the quantification of 4,4'-DDE in plasma using ¹³C-labeled DDE reported good recovery and low method detection limits.[5] The primary drawback of ¹³C-labeled standards is their higher cost compared to deuterated analogues.[2]

Experimental Protocols

Detailed methodologies for the analysis of p,p'-DDE using isotopically labeled internal standards are crucial for obtaining reliable data. Below are summaries of typical experimental protocols.

Experimental Protocol 1: Analysis of p,p'-DDE in Trout using this compound

This protocol is based on a method for the simultaneous determination of 18 persistent organic pollutants in trout.[1]

  • Sample Preparation:

    • Homogenize fish tissue samples.

    • Spike the homogenate with a solution of this compound and other internal standards.

    • Perform liquid-liquid extraction (LLE) with an appropriate organic solvent mixture.

    • Clean up the extract using techniques such as gel permeation chromatography (GPC) and/or solid-phase extraction (SPE) to remove interfering matrix components.

    • Concentrate the final extract to a suitable volume.

  • Instrumental Analysis (GC-MS/MS):

    • Gas Chromatograph (GC): Use a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

    • Mass Spectrometer (MS): Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantification: Monitor specific precursor-to-product ion transitions for both native p,p'-DDE and the this compound internal standard. The concentration of p,p'-DDE is determined from the ratio of the native analyte peak area to the internal standard peak area, using a calibration curve.

Experimental Protocol 2: Analysis of 4,4'-DDE in Plasma using ¹³C-labeled 4,4'-DDE

This protocol is adapted from a method for the quantification of 4,4'-DDE in human plasma.[5]

  • Sample Preparation:

    • Thaw plasma samples and vortex.

    • Spike the plasma with a solution of ¹³C-labeled 4,4'-DDE.

    • Perform protein precipitation with a suitable solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant is then subjected to further cleanup, which may include solid-phase extraction.

    • The eluate is evaporated to dryness and reconstituted in a suitable solvent for injection.

  • Instrumental Analysis (GC-MS/MS):

    • Gas Chromatograph (GC): Utilize a capillary column appropriate for the separation of organochlorine compounds.

    • Mass Spectrometer (MS): Operate in tandem mass spectrometry mode for quantification.

    • Quantification: Measure the peak area ratio of the analyte to the ¹³C-labeled internal standard and calculate the concentration based on a calibration curve.

Mandatory Visualization

The following diagrams illustrate the general analytical workflow and the logical relationship of using an isotopically labeled internal standard for p,p'-DDE analysis.

G cluster_workflow Analytical Workflow for p,p'-DDE Analysis Sample Sample Collection (e.g., Tissue, Plasma) Spiking Spiking with Internal Standard (this compound or ¹³C-p,p'-DDE) Sample->Spiking Extraction Extraction (e.g., LLE, SPE) Spiking->Extraction Cleanup Extract Cleanup (e.g., GPC, SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS/MS) Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A typical experimental workflow for the analysis of p,p'-DDE using an isotopically labeled internal standard.

G cluster_logic Principle of Isotope Dilution Analyte p,p'-DDE (Native Analyte) Ratio Constant Ratio of Analyte to IS Analyte->Ratio IS Isotopically Labeled Internal Standard (this compound or ¹³C-p,p'-DDE) IS->Ratio Correction Correction for Analytical Variability (Extraction Loss, Matrix Effects) Ratio->Correction Result Accurate Quantification Correction->Result

References

Safety Operating Guide

Navigating the Disposal of p,p'-DDE-d8: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of p,p'-DDE-d8, a deuterated analog of the persistent environmental pollutant p,p'-DDE, is a critical component of laboratory safety and environmental responsibility. As a derivative of a chlorinated pesticide, this compound requires stringent disposal protocols in line with hazardous waste regulations. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound.

Understanding the Hazard Profile
  • Toxic if swallowed

  • Suspected of causing cancer

  • Causes damage to organs through prolonged or repeated exposure

  • Very toxic to aquatic life with long-lasting effects [1]

Deuteration, the substitution of hydrogen with its isotope deuterium, can alter the pharmacokinetic properties of a molecule but does not fundamentally change its inherent chemical hazards for disposal purposes. Therefore, this compound must be managed as a hazardous waste with the same precautions as p,p'-DDE.

Core Disposal Principles

The disposal of this compound and its containers must adhere to federal, state, and local regulations for hazardous waste. The overarching principle is to prevent its release into the environment.

Quantitative Data Summary

ParameterValue/InformationSource
EPA Hazardous Waste Classification Likely falls under codes for discarded, unused pesticides or as a toxic waste.General hazardous waste guidelines
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Cayman Chemical SDS for p,p'-DDE
Primary Hazards Acute toxicity (oral), suspected carcinogen, target organ damage.Cayman Chemical SDS for p,p'-DDE
Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).
  • Segregate this compound waste from non-hazardous and other types of chemical waste to prevent cross-contamination. Use designated, compatible, and clearly labeled hazardous waste containers.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:
  • Safety goggles
  • Chemical-resistant gloves
  • Lab coat

3. Waste Collection:

  • Solid Waste: Collect unused this compound and contaminated disposable materials in a designated, leak-proof solid waste container.
  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant liquid waste container. Do not mix with incompatible solvents.

4. Labeling:

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Toxic," "Environmental Hazard").

5. Storage:

  • Store the sealed waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from drains and sources of ignition.

6. Disposal of Empty Containers:

  • Empty containers that held this compound are also considered hazardous waste unless properly decontaminated.
  • Triple Rinsing: The recommended procedure for decontaminating empty containers is triple rinsing.
  • Rinse the container with a suitable solvent (e.g., acetone, ethanol) three times.
  • Collect the rinsate as hazardous liquid waste.
  • After triple rinsing and air-drying in a ventilated area (like a fume hood), the container may be disposed of as non-hazardous waste, provided all labels are defaced.

7. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DDE_Disposal_Workflow cluster_generation Waste Generation cluster_compound Compound/Solution Disposal cluster_container Empty Container Disposal start This compound Waste Generated waste_type Is the waste the compound/solution or an empty container? start->waste_type collect_waste Collect in a labeled, compatible hazardous waste container. waste_type->collect_waste Compound/ Solution triple_rinse Triple rinse with a suitable solvent. waste_type->triple_rinse Empty Container store_waste Store in designated hazardous waste accumulation area. collect_waste->store_waste dispose_waste Arrange for disposal via licensed hazardous waste contractor. store_waste->dispose_waste collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original labels. triple_rinse->deface_label collect_rinsate->collect_waste dispose_container Dispose of container as non-hazardous waste. deface_label->dispose_container

Caption: Disposal workflow for this compound waste.

References

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